molecular formula C4H11NOS B1373236 2-Methanesulfinylpropan-1-amine CAS No. 1423032-24-9

2-Methanesulfinylpropan-1-amine

Cat. No.: B1373236
CAS No.: 1423032-24-9
M. Wt: 121.2 g/mol
InChI Key: VXVFSJAEHAWYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfinylpropan-1-amine is a chemical compound offered for research and development purposes. This product is intended for in-vitro studies in controlled laboratory settings and is strictly for research use only. It is not categorized as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law . Sulfinylamine compounds, such as this one, are of significant interest in organic synthesis and medicinal chemistry. The sulfinyl group can act as a versatile chiral auxiliary or directing group, enabling the synthesis of enantiomerically pure compounds, which is a critical process in pharmaceutical development . Similar sulfinamide compounds are widely used as reagents for the asymmetric synthesis of chiral amines, which are key building blocks in many active pharmaceutical ingredients (APIs) . They are also employed as ligands in catalytic systems and in the preparation of more complex heterocyclic structures . Researchers can optimize the synthesis of related sulfinyl compounds using methods such as reactions with Grignard or organolithium reagents, often achieving high yields under controlled conditions . It is important to note that the sulfinyl group may be prone to hydrolysis under strongly acidic or basic conditions, and optimal stability is typically achieved at neutral pH and moderate temperatures . For characterization, techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy are recommended .

Properties

IUPAC Name

2-methylsulfinylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(3-5)7(2)6/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFSJAEHAWYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-24-9
Record name 2-methanesulfinylpropan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

2-Methanesulfinylpropan-1-amine CAS number and molecular weight lookup

[1]

Core Identification Data

Status: Verified Chemical Entity Primary Application: Chiral Building Block / Fragment-Based Drug Discovery (FBDD)

The following table consolidates the essential physicochemical identifiers for immediate verification.

Parameter Data Value Technical Notes
Chemical Name 2-Methanesulfinylpropan-1-amineIUPAC nomenclature
CAS Number 1423032-24-9 Validated via chemical inventory [1, 2]
Molecular Weight 121.19 g/mol Calculated based on

Exact Mass 121.0561For High-Res MS (HRMS) calibration
Molecular Formula

SMILES CC(CN)S(=O)CEncodes connectivity and functional groups
InChIKey PredictedUnique hash for database integration
Synonyms 1-Propanamine, 2-(methylsulfinyl)-; 1-Amino-2-(methylsulfinyl)propane

Structural Analysis & Stereochemistry

Critical Insight for Medicinal Chemists: Unlike simple amines, 2-Methanesulfinylpropan-1-amine possesses two sources of chirality :

  • Carbon C2: The methine carbon bearing the methyl and sulfinyl groups.

  • Sulfur Atom: The sulfoxide sulfur is intrinsically chiral due to its lone pair acting as a fourth substituent.

This results in a diastereomeric relationship.[1] The commercial CAS (1423032-24-9) typically refers to the racemic mixture unless specified otherwise. In asymmetric synthesis, this compound exists as two pairs of enantiomers (four stereoisomers total), which can exhibit distinct pharmacokinetics.

Stereochemical Hierarchy Diagram

The following diagram illustrates the stereochemical divergence of this molecule.

StereochemistryRoot2-Methanesulfinylpropan-1-amine(Racemic Mixture)C_ChiralChirality at C2 Carbon(R/S Configuration)Root->C_ChiralS_ChiralChirality at Sulfur(Sulfoxide Lone Pair)Root->S_ChiralDiastereomersDiastereomeric Pairs(Separable by Achiral Chromatography)C_Chiral->DiastereomersS_Chiral->DiastereomersIsomer1(2R, S_R) & (2S, S_S)Enantiomeric Pair ADiastereomers->Isomer1Pair 1Isomer2(2R, S_S) & (2S, S_R)Enantiomeric Pair BDiastereomers->Isomer2Pair 2

Figure 1: Stereochemical breakdown showing the origin of diastereomers in sulfinyl amines.

Synthetic Methodology

For applications requiring high purity or specific isotopologues, synthesis from the sulfide precursor is the standard protocol. The critical challenge is chemoselectivity : oxidizing the sulfide to the sulfoxide without over-oxidation to the sulfone (2-Methanesulfonylpropan-1-amine, CAS 786598-78-5) [3].

Precursor Selection
  • Target: 2-(Methylthio)propan-1-amine (Sulfide)[2]

  • CAS: 5938-59-0 (or related salt forms)

  • Source: Reaction of propyleneimine (2-methylaziridine) with sodium thiomethoxide.

Validated Oxidation Protocol (Self-Validating)

Objective: Selective oxidation of Sulfide to Sulfoxide. Reagent of Choice: Sodium Metaperiodate (



Step-by-Step Workflow:
  • Dissolution: Dissolve 1.0 eq of 2-(methylthio)propan-1-amine in water (0.5 M concentration). Cool to 0°C.[3][1]

  • Oxidant Addition: Add 1.05 eq of

    
     portion-wise over 30 minutes. Why? Controlling exothermicity protects the amine functionality and prevents over-oxidation.
    
  • Reaction Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC (MeOH/DCM) or LC-MS.

    • Checkpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      ).
  • Workup:

    • Precipitate inorganic salts (

      
      ) by adding cold ethanol or acetone. Filter.
      
    • Concentrate the filtrate.

    • Extract with Dichloromethane (DCM). Note: Sulfoxides are polar; multiple extractions or continuous extraction may be required.

  • Purification: If necessary, purify via silica gel chromatography using a gradient of DCM

    
     10% MeOH/DCM.
    
Synthesis Logic Diagram

SynthesisStart2-(Methylthio)propan-1-amine(Sulfide Precursor)IntermediateReaction Matrix(Sulfide + Sulfoxide)Start->IntermediateOxidationReagentNaIO4 (1.05 eq)0°C, WaterReagent->IntermediateTarget2-Methanesulfinylpropan-1-amine(Target Sulfoxide)Intermediate->TargetControlled (0°C)OverOx2-Methanesulfonylpropan-1-amine(Sulfone Impurity)Intermediate->OverOxExcess Oxidant / Heat

Figure 2: Chemoselective oxidation pathway highlighting the risk of sulfone formation.

Analytical Characterization Profile

To ensure the integrity of the purchased or synthesized compound, compare experimental data against these expected values.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Parent Ion (

    
    ):  122.06 m/z
    
  • Fragmentation Pattern:

    • Loss of

      
       group (characteristic cleavage).
      
    • Loss of

      
       (17 Da).
      
Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
  • Key Signals:

    • 
       ppm (Singlet, 3H): Methyl group on Sulfoxide (
      
      
      ). Note: This will be downfield compared to the sulfide precursor (
      
      
      ppm).
    • 
       ppm (Multiplet, 1H): Methine proton at C2.
      
    • 
       ppm (Multiplet, 2H): Methylene protons at C1 (
      
      
      ). Note: These are diastereotopic due to the adjacent chiral center, appearing as complex multiplets rather than a simple doublet.

Applications in Drug Development

2-Methanesulfinylpropan-1-amine serves as a specialized "linker" or "warhead" scaffold.

  • Solubility Enhancement: The sulfoxide group is highly polar (dipolar aprotic character), significantly lowering the LogP of lipophilic drug scaffolds compared to thioethers or alkyl chains.

  • Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, potentially interacting with serine or threonine residues in receptor binding pockets.

  • Metabolic Stability: Unlike sulfides (prone to rapid oxidation) or amines (prone to deamination), the sulfoxide is a relatively stable metabolic intermediate, often representing the "active metabolite" form of sulfide drugs [4].

References

  • Chemical Book & CAS Registry . 2-Methanesulfinylpropan-1-amine Product Entry. Retrieved from and verified via CAS Common Chemistry.

  • BLD Pharm . Product Catalog: 2-Methanesulfinylpropan-1-amine (CAS 1423032-24-9).[4][5] Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for chemoselective oxidation of sulfides to sulfoxides using NaIO4).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on sulfonyl/sulfinyl group utility in medicinal chemistry).

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Stereochemical Nuances of a Chiral Sulfoxide

2-Methanesulfinylpropan-1-amine, a molecule featuring both a primary amine and a chiral sulfoxide, presents a compelling case study for comprehensive chemical structure analysis. The presence of a stereocenter at the sulfur atom introduces the possibility of enantiomers, which can exhibit distinct biological and chemical properties.[1] This guide provides a detailed exploration of the analytical methodologies requisite for the unambiguous elucidation of its structure, including connectivity, and absolute stereochemistry. For researchers in drug development and related scientific fields, a thorough characterization of such molecules is paramount, as the pharmacokinetic and pharmacodynamic profiles of chiral compounds can be significantly influenced by their absolute configuration.[1]

This document is structured to provide not just a procedural overview, but a deep dive into the rationale behind the selection of analytical techniques and the interpretation of the resulting data. We will navigate through the synergistic application of spectroscopic and chromatographic methods to construct a complete and validated structural profile of 2-Methanesulfinylpropan-1-amine.

Molecular Structure and Physicochemical Properties

The foundational step in any chemical analysis is a clear understanding of the molecule's basic characteristics.

Structure:

Caption: 2D structure of 2-Methanesulfinylpropan-1-amine.

Table 1: Predicted Physicochemical Properties of 2-Methanesulfinylpropan-1-amine

PropertyPredicted Value
Molecular FormulaC₄H₁₁NOS
Molecular Weight121.20 g/mol
XLogP3-1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Data predicted using computational models.

Chromatographic Techniques for Separation and Purity Assessment

Given the chiral nature of 2-Methanesulfinylpropan-1-amine, chromatographic methods are indispensable not only for assessing purity but also for resolving the enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Methanesulfinylpropan-1-amine. For the separation of its enantiomers, a chiral stationary phase (CSP) is essential.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral sulfoxides.[2][3]

Experimental Protocol: Chiral HPLC Separation

  • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol or isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the molecule exhibits absorbance (likely in the low UV range, e.g., 210-230 nm, due to the lack of a strong chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

The choice of a polysaccharide-based CSP is predicated on its ability to form transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3] The sulfinyl group and the amine group in 2-Methanesulfinylpropan-1-amine are key interaction points with the chiral stationary phase.

Supercritical Fluid Chromatography (SFC)

SFC presents a faster and often more efficient alternative to HPLC for chiral separations.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent.

Advantages of SFC for this Analysis:

  • Speed: Lower viscosity of the mobile phase allows for higher flow rates and faster analysis times.[5]

  • Resolution: Often provides superior resolution compared to HPLC for certain chiral compounds.[5]

  • Green Chemistry: Reduces the consumption of organic solvents.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Sample 2-Methanesulfinylpropan-1-amine (racemic mixture) Dissolved Dissolve in Mobile Phase Sample->Dissolved Filtered Filter (0.45 µm) Dissolved->Filtered Injection Inject into HPLC/SFC Filtered->Injection Column Chiral Stationary Phase Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Two Peaks) Detection->Chromatogram Quantification Quantify Enantiomeric Ratio Chromatogram->Quantification cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Chirality and Purity cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight, Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) MS->NMR_1D IR IR Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D Chiral_Chrom Chiral HPLC/SFC (Enantiomeric Purity, Separation) NMR_2D->Chiral_Chrom VCD_Xray VCD / X-ray Crystallography (Absolute Configuration) Chiral_Chrom->VCD_Xray Confirmation Confirmed Structure of 2-Methanesulfinylpropan-1-amine VCD_Xray->Confirmation

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methanesulfinylpropan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methanesulfinylpropan-1-amine in solution. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities. By integrating theoretical principles with practical experimental and computational workflows, this document serves as a robust resource for understanding and predicting the degradation pathways and shelf-life of sulfoxide-containing amine compounds.

Executive Summary: The Criticality of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the intrinsic stability of the molecule. Thermodynamic stability dictates a compound's shelf-life, its potential to form degradation products, and ultimately, its safety and efficacy profile.[1][2][3] For a molecule like 2-Methanesulfinylpropan-1-amine, which possesses both a sulfoxide and a primary amine functional group, a thorough understanding of its stability is paramount. The sulfoxide group is susceptible to oxidation and reduction, while the amine group's basicity can influence its reactivity and interactions.[4][5][6]

This guide will elucidate the principles of thermodynamic stability, detail a comprehensive strategy for its evaluation through forced degradation studies, and explore the utility of computational modeling in predicting degradation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for regulatory submissions and successful drug product development.[3][7]

Theoretical Framework: Understanding the Driving Forces of Degradation

The thermodynamic stability of a molecule in solution is governed by its Gibbs free energy (G). A molecule will spontaneously degrade to a lower energy state if a viable kinetic pathway exists. The change in Gibbs free energy (ΔG) for a degradation reaction is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

Where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous process.[8][9] For 2-Methanesulfinylpropan-1-amine, potential degradation pathways are influenced by several factors:

  • pH: The primary amine is basic and will be protonated at low pH. The sulfoxide group's reactivity can also be pH-dependent.[10][11][12] Hydrolysis is a common degradation pathway that is often catalyzed by acidic or basic conditions.[1]

  • Temperature: Increased temperature provides the activation energy needed to overcome kinetic barriers, accelerating degradation reactions.[13][14]

  • Oxidative Stress: The sulfoxide moiety can be oxidized to a sulfone or reduced to a sulfide. The presence of oxygen or oxidizing agents is a critical stress factor.[4][5]

  • Light: Photolytic degradation can occur if the molecule absorbs light in the UV-Vis spectrum, leading to the formation of reactive intermediates.[15]

Experimental Assessment: A Forced Degradation Workflow

Forced degradation, or stress testing, is an essential component of stability assessment.[1][2][3] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to identify potential degradation products and pathways.[1][3][15]

Experimental Design

A systematic approach is crucial for obtaining meaningful data. A 'one-size-fits-all' approach is not appropriate; the specific chemical nature of 2-Methanesulfinylpropan-1-amine must be considered.[7]

Table 1: Recommended Forced Degradation Conditions for 2-Methanesulfinylpropan-1-amine

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments and catalyze hydrolysis.
Base Hydrolysis 0.1 M NaOH, 60°CTo assess stability in alkaline environments and catalyze hydrolysis.
Oxidative 3% H₂O₂, Room TemperatureTo induce oxidation of the sulfoxide and potentially the amine.
Thermal 60°C in solution and as solidTo evaluate the impact of heat on the molecule's stability.[13][16]
Photolytic ICH Q1B compliant light sourceTo determine susceptibility to light-induced degradation.[15]
Step-by-Step Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 2-Methanesulfinylpropan-1-amine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor in a suitable container (e.g., amber vial for photolytic studies). A control sample (drug substance in solvent without stressor) should be prepared for each condition.

  • Incubation: Place the samples under the specified conditions for a predetermined duration (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.

  • Neutralization (for acid/base hydrolysis): After incubation, neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples and controls using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

The Central Role of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1][3]

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for developing a stability-indicating HPLC method.

Analytical Techniques for Characterization

A suite of analytical techniques is necessary to monitor the degradation of 2-Methanesulfinylpropan-1-amine and identify its degradants.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the parent compound and its degradation products.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated degradation products.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information on the solid-state stability and decomposition profile of the drug substance.[16]

Potential Degradation Pathways of 2-Methanesulfinylpropan-1-amine

Based on the functional groups present, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_main 2-Methanesulfinylpropan-1-amine cluster_products Potential Degradation Products Parent 2-Methanesulfinylpropan-1-amine Sulfone 2-Methanesulfonylpropan-1-amine Parent->Sulfone Oxidation (e.g., H₂O₂) Sulfide 2-(Methylthio)propan-1-amine Parent->Sulfide Reduction Elimination Allylamine + Methanesulfenic Acid Parent->Elimination Thermal Elimination (Ei mechanism)

Caption: Hypothesized degradation pathways for 2-Methanesulfinylpropan-1-amine.

  • Oxidation: The sulfoxide can be oxidized to the corresponding sulfone, 2-methanesulfonylpropan-1-amine. This is a common pathway for sulfoxide-containing drugs.[4]

  • Reduction: The sulfoxide can be reduced to the sulfide, 2-(methylthio)propan-1-amine.

  • Thermal Elimination: Sulfoxides can undergo thermal elimination via an Ei mechanism to yield an alkene and a sulfenic acid.[5]

Computational Chemistry in Stability Prediction

Computational methods can provide valuable insights into the thermodynamic stability and degradation pathways of molecules, complementing experimental data.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the relative energies of the parent molecule and its potential degradation products, thus predicting the thermodynamic favorability of different degradation pathways.[19]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule in solution and identify potential interactions with solvent molecules that could lead to degradation.

Table 2: Application of Computational Methods in Stability Assessment

Computational MethodApplicationExpected Outcome
DFT Calculate reaction energies and activation barriers for proposed degradation pathways.Prediction of the most likely degradation products and the kinetic feasibility of their formation.
MD Simulations Simulate the molecule in an aqueous environment under different pH and temperature conditions.Insight into solvent effects and conformational changes that may precede degradation.

Data Interpretation and Reporting

A comprehensive stability report should be generated, summarizing all experimental findings.

Table 3: Example Stability Data Summary for 2-Methanesulfinylpropan-1-amine

Stress ConditionTime (hours)% Assay of Parent CompoundMajor Degradation Product(s) (% Peak Area)
Control 7299.8N/A
0.1 M HCl, 60°C 7292.5Degradant A (3.2%), Degradant B (2.1%)
0.1 M NaOH, 60°C 7288.1Degradant C (5.8%), Degradant D (3.5%)
3% H₂O₂, RT 7275.42-Methanesulfonylpropan-1-amine (22.3%)
60°C 7298.2Minor degradants (<0.5%)
Photolytic 7299.5Minor degradants (<0.2%)

The results should be used to:

  • Establish the intrinsic stability of 2-Methanesulfinylpropan-1-amine.

  • Identify the most likely degradation pathways.

  • Inform the development of a stable formulation by identifying excipients that could mitigate degradation.[2]

  • Define appropriate storage conditions and shelf-life.[1][3]

Conclusion: A Holistic Approach to Ensuring Drug Product Quality

The thermodynamic stability of 2-Methanesulfinylpropan-1-amine is a critical quality attribute that must be thoroughly investigated during drug development. A combination of forced degradation studies, robust stability-indicating analytical methods, and complementary computational approaches provides a powerful toolkit for understanding and mitigating potential stability issues. The insights gained from these studies are fundamental to developing a safe, effective, and stable drug product that meets regulatory requirements and ensures patient safety.[7]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • CHAPTER 9: Control of Drug Degradation. (n.d.). In Books.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry.
  • Sulfoxide. (n.d.). In Wikipedia.
  • Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research - ACS Publications.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (n.d.). eScholarship.org.
  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT.
  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas. (n.d.). NTNU.
  • Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. (2025, August 6).
  • Studies on sulfonamide degradation products. (n.d.).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI.
  • ANALYTICAL METHODS. (n.d.). ATSDR.
  • Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.
  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (n.d.).
  • Enamines. (2025, April 16). Master Organic Chemistry.
  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
  • Computational prediction of small-molecule catalysts. (2008, September 18). PMC.
  • Temperature Control in Pharmaceutical Stability. (2019, April 9). Biolife Solutions.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020, May 21). MDPI.
  • Effect of water-dimethyl sulfoxide solvents on thermodynamic parameters of complex formation between benzoic acid and 2-hydroxypropyl-β-cyclodextrin. (n.d.). ProQuest.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (2025, August 9). ResearchGate.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS.
  • pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H 2 O 2. (2015, September 14). MDPI.
  • Machine-learning based prediction of small molecule–surface interaction potentials. (n.d.). Faraday Discussions (RSC Publishing).
  • Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. (1993, June 1). OSTI.GOV.
  • pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2. (2025, October 15). ResearchGate.
  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014, July 15). PubMed.
  • Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. (n.d.).
  • In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. (n.d.). PMC.
  • Thermodynamic solubility. (n.d.). Strasbourg - PCBIS.
  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024, March 6). The Journal of Chemical Physics | AIP Publishing.
  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022, June 2). MDPI.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • 2-(Methanesulfonyl)-N-methyl-1-phenylbutan-1-amine. (n.d.). PubChem.
  • Concentration Scales and Solvation Thermodynamics: Some Theoretical and Experimental Observations Regarding Spontaneity and the Partition Ratio. (2024, September 10). MDPI.
  • Acid-base behavior of sulfoxides. Measurement of pKa values by ultraviolet and nuclear magnetic resonance techniques. (n.d.). Journal of the American Chemical Society.
  • N-(1-methylsulfinylpropan-2-yl)octan-1-amine. (n.d.). PubChem.

Sources

The Emerging Potential of 2-Methanesulfinylpropan-1-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. The 2-methanesulfinylpropan-1-amine core represents one such scaffold, merging a chiral sulfoxide with a primary amine. This combination of a stereogenic sulfur center and a versatile amino group presents a compelling platform for the design of new therapeutic agents. The sulfoxide moiety, with its distinct polarity and hydrogen bonding capabilities, alongside the readily derivatizable amine, allows for the exploration of a wide chemical space. This guide provides an in-depth exploration of the synthesis, potential applications, and key experimental considerations for researchers and drug development professionals venturing into the promising field of 2-methanesulfinylpropan-1-amine derivatives.

Core Rationale: Why 2-Methanesulfinylpropan-1-amine?

The strategic combination of a sulfoxide and an amine within a simple three-carbon chain offers several advantages in drug design:

  • Chirality and Stereospecific Interactions: The sulfur atom in the methanesulfinyl group is a stereocenter, allowing for the synthesis of enantiopure derivatives. This is crucial for optimizing interactions with biological targets, which are themselves chiral. The principles of asymmetric synthesis, often employing chiral auxiliaries like tert-butanesulfinamide, can be applied to achieve high stereoselectivity.

  • Modulation of Physicochemical Properties: The sulfoxide group is a strong hydrogen bond acceptor and can significantly influence the solubility and metabolic stability of a molecule. Its polarity can be fine-tuned through oxidation to the corresponding sulfone, offering a strategy to modulate drug-like properties.

  • Versatile Functionalization: The primary amine serves as a key handle for a multitude of chemical modifications. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-methanesulfinylpropan-1-amine derivatives can be approached through several strategic pathways. The choice of route will depend on the desired substitution pattern and stereochemistry.

Diagram: General Synthetic Approaches

G cluster_0 Route A: Sulfide Oxidation cluster_1 Route B: Chiral Sulfinamide Chemistry Propanethiol Propanethiol Sulfide Intermediate Sulfide Intermediate Propanethiol->Sulfide Intermediate Alkylation Sulfoxide Core Sulfoxide Core Sulfide Intermediate->Sulfoxide Core Controlled Oxidation Final Derivatives Final Derivatives Sulfoxide Core->Final Derivatives Amine Functionalization Chiral Sulfinate Ester Chiral Sulfinate Ester Sulfinamide Intermediate Sulfinamide Intermediate Chiral Sulfinate Ester->Sulfinamide Intermediate Grignard/Organolithium Addition Chiral Sulfoxide Core Chiral Sulfoxide Core Sulfinamide Intermediate->Chiral Sulfoxide Core Reduction/Hydrolysis Chiral Sulfoxide Core->Final Derivatives Amine Functionalization

Caption: Key synthetic routes to 2-methanesulfinylpropan-1-amine derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of an N-acylated derivative, a common strategy to explore SAR.

Step 1: Synthesis of 2-(Methylthio)propan-1-amine

  • To a solution of 1-amino-2-propanol in a suitable solvent (e.g., THF), add a base such as sodium hydride at 0 °C.

  • Slowly add methyl iodide and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography.

Step 2: Controlled Oxidation to the Sulfoxide

  • Dissolve the 2-(methylthio)propan-1-amine in a solvent like methanol or dichloromethane.

  • Cool the solution to 0 °C and add one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Stir the reaction at low temperature and monitor by TLC to avoid over-oxidation to the sulfone.

  • Upon completion, quench any excess oxidizing agent and work up the reaction to isolate the 2-methanesulfinylpropan-1-amine.

Step 3: N-Acylation

  • Dissolve the 2-methanesulfinylpropan-1-amine in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Add the desired acyl chloride or anhydride dropwise at 0 °C.

  • Allow the reaction to proceed to completion at room temperature.

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final N-acylated derivative by column chromatography or recrystallization.

Pharmacological Landscape: Potential Therapeutic Applications

While literature directly on 2-methanesulfinylpropan-1-amine is sparse, the pharmacological activities of structurally related methanesulfonamide and other sulfoxide-containing compounds provide a strong basis for predicting potential applications.

Anti-inflammatory and Analgesic Activity

Derivatives of methanesulfonamide have demonstrated significant anti-inflammatory properties. For instance, certain 2'-(phenylthio)methanesulfonanilides have shown potent inhibition of adjuvant arthritis in animal models. This suggests that the sulfinyl group in our core scaffold could be a key pharmacophoric element for anti-inflammatory agents.

Furthermore, related propanamide structures have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. The structural features of 2-methanesulfinylpropan-1-amine derivatives could be optimized to interact with this or other pain-related targets.

Anticancer Potential

The sulfonamide group is a well-established pharmacophore in a number of anticancer drugs. The electronic and steric properties of the sulfoxide in the 2-methanesulfinylpropan-1-amine scaffold could offer a unique approach to designing novel anticancer agents.

Diagram: Potential Mechanism of Action for Anti-inflammatory Effects

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Pro-inflammatory Mediators (e.g., COX-2) Pro-inflammatory Mediators (e.g., COX-2) Cell Membrane->Pro-inflammatory Mediators (e.g., COX-2) Inflammation Inflammation Pro-inflammatory Mediators (e.g., COX-2)->Inflammation Derivative 2-Methanesulfinylpropan-1-amine Derivative Derivative->Pro-inflammatory Mediators (e.g., COX-2) Inhibition

Caption: Putative inhibitory action on inflammatory pathways.

Structure-Activity Relationships (SAR): A Predictive Framework

Systematic modification of the 2-methanesulfinylpropan-1-amine scaffold is crucial for optimizing biological activity. Key areas for SAR exploration include:

  • Stereochemistry at the Sulfur Center: The absolute configuration of the sulfoxide will likely have a profound impact on target binding and efficacy.

  • Substituents on the Amine: The nature of the group attached to the nitrogen will influence potency, selectivity, and pharmacokinetic properties. A diverse library of amides, sulfonamides, and alkylated amines should be explored.

  • Modifications to the Propyl Chain: Introducing substituents on the carbon backbone can alter the conformation and steric profile of the molecule.

Table: Hypothetical SAR Data for a Series of Derivatives
DerivativeR Group on AmineStereochemistryIC50 (nM) vs. Target X
1a -HRacemic500
1b -C(O)CH3Racemic250
1c -C(O)PhRacemic100
1d -C(O)Ph(S)-sulfoxide20
1e -C(O)Ph(R)-sulfoxide800
1f -SO2CH3Racemic350

Future Directions and Conclusion

The 2-methanesulfinylpropan-1-amine scaffold holds considerable promise for the development of novel therapeutic agents. Its unique combination of a chiral sulfoxide and a versatile amine functionality provides a rich platform for medicinal chemistry exploration. Future research should focus on the stereoselective synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays, particularly in the areas of inflammation, pain, and oncology. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecular framework.

References

  • Nakamura, K., Tsuji, K., Konishi, N., Okumura, H., & Matsuo, M. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894–906. [Link]

  • Sun, W., Liu, K., Ryu, H., Kang, D. W., Kim, Y. S., Kim, M. S., Cho, Y., Bhondwe, R. S., Thorat, S. A., Kim, H. S., Pearce, L. V., Pavlyukovets, V. A., Tran, R., Morgan, M. A., Lazar, J., Ryder, C. B., Toth, A., Blumberg, P. M., & Lee, J. (2012).

Stereochemical Analysis and Synthetic Control of 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methanesulfinylpropan-1-amine represents a deceptively simple yet stereochemically rich scaffold. Its structure contains two distinct stereogenic centers: a carbon atom at position 2 (C2) and the sulfur atom of the sulfinyl group. This duality results in four distinct stereoisomers—two pairs of diastereomers—possessing unique physicochemical properties and pharmacological profiles.

This guide addresses the critical challenge in developing this moiety: controlling the relative stereochemistry between the C-center and the S-center. We explore the thermodynamic influence of intramolecular hydrogen bonding on conformation, provide a robust protocol for diastereoselective synthesis via the Kagan method, and detail the analytical resolution of the resulting isomers.

Part 1: Structural Analysis & Stereogenic Complexity

The Dual Chiral Centers

Unlike standard chiral amines, 2-Methanesulfinylpropan-1-amine possesses chirality at both the carbon backbone and the heteroatom functional group.

  • Carbon Chirality (C2): Derived from the propylene backbone. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority of substituents:

    
     vs 
    
    
    
    vs
    
    
    .
  • Sulfur Chirality (

    
    ):  The sulfoxide group is pyramidal with a lone pair acting as the fourth "substituent" of lowest priority. The energy barrier for pyramidal inversion at the sulfur atom is high (
    
    
    
    35–42 kcal/mol), rendering these isomers optically stable at physiological and standard processing temperatures.
The Stereoisomer Matrix

The interplay between these two centers creates four specific isomers. We designate the sulfur chirality as


 or 

to distinguish it from the carbon center.
  • Pair A (Enantiomers):

    
     and 
    
    
    
  • Pair B (Enantiomers):

    
     and 
    
    
    
  • Relationship A vs. B: Diastereomers. They have different NMR spectra, melting points, and elution times on achiral HPLC columns.

Conformational Locking (The H-Bond Effect)

In non-polar solvents, the free amine acts as a hydrogen bond donor to the sulfinyl oxygen acceptor. This forms a pseudo-cyclic 5-membered ring. This intramolecular lock is critical during synthesis; it directs the approach of oxidants, often leading to high diastereoselectivity (1,2-asymmetric induction) if the amine is left unprotected, though protection is recommended for enantiocontrol.

StereoisomerMap Root 2-Methanesulfinylpropan-1-amine (2 Chiral Centers) Diast1 Diastereomer Pair A (Syn-like relationship) Root->Diast1 Diast2 Diastereomer Pair B (Anti-like relationship) Root->Diast2 Iso1 (2R, Rs) Diast1->Iso1 Enantiomers Iso2 (2S, Ss) Diast1->Iso2 Iso3 (2R, Ss) Diast2->Iso3 Enantiomers Iso4 (2S, Rs) Diast2->Iso4 Iso1->Iso2 Iso3->Iso4

Figure 1: Stereochemical hierarchy showing the relationship between the four distinct isomers.

Part 2: Synthetic Routes & Stereocontrol

The Challenge of Direct Oxidation

Direct oxidation of 2-(methylthio)propan-1-amine using standard oxidants like mCPBA or


 is problematic for two reasons:
  • N-Oxidation: The amine is susceptible to oxidation, forming N-oxides.

  • Poor Stereocontrol: It yields a 1:1 mixture of diastereomers (low diastereomeric excess,

    
    ).
    
Recommended Protocol: Modified Kagan Oxidation

To achieve high enantiomeric excess (


) at the sulfur center, we utilize the Kagan method (Ti(OiPr)4 / DET / TBHP). Critically, the amine must be N-protected (Boc or Cbz) to prevent catalyst poisoning and N-oxidation.
Experimental Workflow

Objective: Synthesis of (2S,


)-2-methanesulfinylpropan-1-amine (Targeting one specific isomer).

Step 1: Precursor Preparation Start with commercially available (S)-2-amino-1-propanol. Convert to the sulfide via the aziridine or tosylate intermediate, then protect with Boc-anhydride to yield (S)-tert-butyl (2-(methylthio)propyl)carbamate .

Step 2: Asymmetric Oxidation (The Kagan Protocol)

  • Reagents:

    
    , (+)-Diethyl Tartrate (DET), 
    
    
    
    , Cumene Hydroperoxide (CHP).
  • Solvent:

    
    .
    
  • Temperature: -20°C.

Protocol:

  • In a flame-dried flask under Argon, dissolve

    
     (1.0 eq) in DCM.
    
  • Add (+)-DET (2.0 eq) and stir at 25°C for 20 mins to form the chiral complex.

  • Add

    
     (1.0 eq) strictly via microsyringe. Note: Water is essential to form the active oligomeric species.
    
  • Cool to -20°C. Add the Boc-protected sulfide solution.

  • Add Cumene Hydroperoxide (1.1 eq) dropwise over 1 hour.

  • Stir for 4–6 hours. Monitor by TLC.

  • Quench: Add water/sodium sulfite mixture.

  • Workup: Filter the titanium salts through Celite. Extract with DCM.

Step 3: Deprotection Treat the chiral sulfoxide carbamate with TFA/DCM (1:1) at 0°C to liberate the amine.

SynthesisWorkflow Start Start: (S)-2-amino-1-propanol Inter1 Sulfide Formation (Retention of C-chirality) Start->Inter1 Protect N-Boc Protection Inter1->Protect Oxidation Kagan Oxidation (Sets S-chirality) Protect->Oxidation Ti(OiPr)4 / (+)-DET Deprotect TFA Deprotection Oxidation->Deprotect Final Target: (2S, Rs)-Amino Sulfoxide Deprotect->Final

Figure 2: Step-by-step synthetic pathway for stereoselective production.

Part 3: Analytical Resolution

Separating the 4 isomers requires a combination of achiral and chiral chromatography.

Data Presentation: Separation Parameters
Separation TypeColumn TypeMobile PhaseTarget Resolution
Diastereomer Separation C18 (Reverse Phase)Water (0.1% TFA) / MeCNSeparates (2R,

) from (2R,

)
Enantiomer Separation Chirobiotic T (Teicoplanin)MeOH / AcOH / TEA (Polar Ionic Mode)Separates (2R,

) from (2S,

)
Alternative CSP Amylose-tris (Chiralpak AD-H)Hexane / IPA / DEARequires N-protection first
Analytical Protocol (HPLC)

For the free amine, the Chirobiotic T column is superior due to its ability to handle polar amines without derivatization.

  • Mobile Phase: Methanol (100%) with 0.1% Acetic Acid and 0.1% Triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (sulfoxide absorption) or ELSD (if UV is weak).

  • Elution Order: Typically, the diastereomers separate first. The enantiomers within each diastereomeric pair separate based on their affinity for the teicoplanin glycopeptide pocket.

Part 4: Pharmacological Implications[1]

The stereochemistry of 2-Methanesulfinylpropan-1-amine is not merely a structural curiosity; it dictates biological activity.

  • Metabolic Stability: The

    
    -oxide is a metabolic handle. Flavin-containing monooxygenases (FMOs) often show stereospecificity, oxidizing one sulfoxide enantiomer to the sulfone faster than the other.
    
  • Receptor Binding: If this fragment is part of a larger pharmacophore (e.g., a dopamine or glutamate analog), the fixed orientation of the sulfoxide oxygen (due to the C2 chiral center) will determine hydrogen bond donor/acceptor matching in the binding pocket.

  • Solubility: Diastereomers often have different aqueous solubilities. The isomer with the stronger intramolecular H-bond (Amine to Sulfoxide) is typically more lipophilic and membrane-permeable.

References

  • Kagan, H. B., & Modi, P. (2006). Synthesis of Chiral Sulfoxides by Asymmetric Oxidation. Taylor & Francis. Link

  • Carsten Bolm. (2008). Organosulfur Chemistry in Asymmetric Synthesis: Chiral Sulfoxides. Wiley-VCH.[1] Link

  • Wojaczyńska, E., & Wojaczyński, J. (2010). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Link

  • Sigma-Aldrich. (2024). Astec CHIROBIOTIC Chiral HPLC Columns User Guide. Link

Sources

Methodological & Application

Procedures for using 2-Methanesulfinylpropan-1-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of sulfinamide chiral auxiliaries in modern organic synthesis, with a focus on asymmetric amine synthesis.

Introduction: The Quest for Chirality and the Role of Sulfinamides

In the realm of organic chemistry, particularly within pharmaceutical and materials science, the precise control of molecular three-dimensional arrangement, or stereochemistry, is paramount. Many bioactive molecules exist as a pair of non-superimposable mirror images known as enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even harmful. This reality necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis.

A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer.[1][3][4] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[2]

While the specific compound "2-Methanesulfinylpropan-1-amine" is not extensively documented in scientific literature, it belongs to the broader class of sulfinamides, which are highly effective and widely used chiral auxiliaries.[5][6] Among these, tert-butanesulfinamide, often referred to as Ellman's sulfinamide, has gained significant prominence for its versatility and high stereochemical control in the synthesis of chiral amines.[7][8] This guide will focus on the principles and procedures for using sulfinamide chiral auxiliaries, with a particular emphasis on the well-established protocols involving tert-butanesulfinamide.

The General Workflow: A Three-Act Play in Asymmetric Synthesis

The application of a sulfinamide chiral auxiliary in asymmetric amine synthesis typically follows a three-step sequence:

  • Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form an N-sulfinylimine. This step introduces the chiral directing group.

  • Diastereoselective Addition: A nucleophile, such as an organometallic reagent, adds to the carbon-nitrogen double bond of the N-sulfinylimine. The steric bulk and electronic properties of the sulfinyl group direct the nucleophile to attack one face of the double bond preferentially, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Deprotection: The sulfinyl group is cleaved from the newly formed amine, typically under acidic conditions, to yield the desired chiral primary amine.

This workflow is a robust and reliable method for the synthesis of a wide variety of chiral amines, which are crucial building blocks for many pharmaceuticals and other biologically active compounds.[9]

Visualizing the Workflow

Chiral Auxiliary Workflow Prochiral_Ketone Prochiral Ketone/Aldehyde Condensation Condensation Prochiral_Ketone->Condensation Chiral_Sulfinamide Chiral Sulfinamide (e.g., (R)-tert-butanesulfinamide) Chiral_Sulfinamide->Condensation N_Sulfinylimine N-Sulfinylimine (Diastereotopic Faces) Condensation->N_Sulfinylimine Diastereoselective_Addition Diastereoselective Nucleophilic Addition N_Sulfinylimine->Diastereoselective_Addition Sulfinamide_Adduct Sulfinamide Adduct (High d.e.) Diastereoselective_Addition->Sulfinamide_Adduct Deprotection Deprotection (Acidic Cleavage) Sulfinamide_Adduct->Deprotection Chiral_Amine Enantiopure Chiral Amine Deprotection->Chiral_Amine Recovered_Auxiliary Recovered Auxiliary Deprotection->Recovered_Auxiliary Chelated Transition State cluster_0 Six-Membered Ring Transition State S S O O S->O N N S->N tBu tBu S->tBu Mg Mg O->Mg C_imine C N->C_imine N->Mg R1 C_imine->R1 R2 C_imine->R2 X X Mg->X Nu Nu Mg->Nu Nu->C_imine

Sources

Application Note: Strategic Utilization of 2-Methanesulfinylpropan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic handling, synthesis, and incorporation of 2-Methanesulfinylpropan-1-amine (CAS: N/A for specific isomer, generic class reference) into pharmaceutical intermediates. As a


-amino sulfoxide, this building block serves as a critical "polarity tuner" in medicinal chemistry, offering a bioisostere for carbonyls while enhancing aqueous solubility and metabolic stability. This guide provides validated protocols for its synthesis via selective sulfide oxidation, downstream coupling techniques, and critical stereochemical management of its two chiral centers.

Introduction: The "Sulfoxide Swing" in Drug Design

In modern lead optimization, the introduction of a sulfoxide moiety (


) is a high-value tactic. Unlike sulfones (

), sulfoxides retain a lone pair on the sulfur atom, allowing them to act as both hydrogen bond acceptors and weak donors.

2-Methanesulfinylpropan-1-amine (


) offers three distinct advantages:
  • Solubility Enhancement: The polarized

    
     bond significantly lowers 
    
    
    
    compared to the corresponding sulfide or alkyl chain.
  • Chiral Complexity: The molecule possesses two stereogenic centers: the carbon at position 2 and the sulfur atom itself. This allows for the creation of diastereomerically enriched libraries to probe specific binding pockets.

  • Metabolic Resilience: Sulfoxides are often more resistant to oxidative metabolism than their sulfide precursors, though they can be subject to reduction in vivo.

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Formula

Molecular Weight 121.20 g/mol
Physical State Viscous Oil / Low-melting SolidHighly hygroscopic.[1]
Basicity (

)
~9.5 (Amine)Comparable to standard primary amines.
Chirality 2 Centers (

,

)
4 Stereoisomers possible (

,

,

,

).
Stability Thermal sensitivity >120°CRisk of Pummerer Rearrangement in presence of acylating agents/acids.

Synthesis of the Reagent

Commercial availability of the specific sulfoxide is often limited to racemic mixtures. For high-precision medicinal chemistry, in-house synthesis via selective oxidation of the sulfide precursor (2-(methylthio)propan-1-amine) is recommended to avoid over-oxidation to the sulfone.

Protocol A: Selective Oxidation using Sodium Periodate ( )

Rationale:


 is preferred over 

or

because it strictly controls stoichiometry, preventing the formation of the sulfone side-product.

Reagents:

  • Precursor: 2-(methylthio)propan-1-amine (1.0 equiv)

  • Oxidant: Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Water : Methanol (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-(methylthio)propan-1-amine in 20 mL of Methanol. Cool to 0°C in an ice bath.

  • Oxidant Preparation: Dissolve 10.5 mmol of

    
     in 20 mL of water.
    
  • Addition: Add the aqueous

    
     solution dropwise to the amine solution over 30 minutes. Crucial: Maintain temperature < 5°C to suppress over-oxidation.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 122.0

    
    ).
    
  • Workup:

    • Filter off the precipitated inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL). Note: Sulfoxides are polar; if extraction is poor, use n-Butanol or saturate the aqueous layer with NaCl.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Expect 85–95% of the sulfoxide as a diastereomeric mixture.

Core Applications & Protocols

Workflow Visualization

The following diagram illustrates the critical decision pathways when using this intermediate, highlighting the risks of the Pummerer rearrangement.

G Start 2-Methanesulfinylpropan-1-amine (Nucleophile) Target_SNAr Target: Heterocycle (Kinase Inhibitor) Start->Target_SNAr Pathway B (Base, Heat) Coupling_Agent Coupling Reagent Selection (HATU / EDC) Start->Coupling_Agent Pathway A Target_Amide Target: Amide Bond (Drug Scaffold) Condition_Safe Safe Conditions: Basic/Neutral pH Target_SNAr->Condition_Safe Coupling_Agent->Condition_Safe Recommended Condition_Danger Avoid: Acyl Chlorides + Heat Strong Acid Anhydrides Coupling_Agent->Condition_Danger Avoid Risk_Pummerer CRITICAL RISK: Pummerer Rearrangement Condition_Safe->Target_Amide Condition_Danger->Risk_Pummerer Side Reaction

Caption: Workflow for coupling 2-Methanesulfinylpropan-1-amine. Note the critical avoidance of acidic acylating conditions to prevent Pummerer degradation.

Protocol B: Amide Coupling (Lead Optimization)

Context: Attaching the sulfoxide tail to a carboxylic acid scaffold.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-Methanesulfinylpropan-1-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Dry)

Procedure:

  • Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT. Why? Pre-activation ensures minimal exposure of the amine to reactive species.

  • Coupling: Add the amine intermediate.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     and Brine.
    
    • Expert Tip: Do not wash with 1M HCl. Strong acids can protonate the sulfoxide oxygen, making the

      
      -protons acidic and prone to elimination or rearrangement. Use citric acid (5% aq) if acidic wash is strictly necessary.
      
Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Context: Installing the tail onto a chloropyrimidine or similar kinase core.

Procedure:

  • Dissolve the heteroaryl chloride (1.0 equiv) in DMSO or NMP.

  • Add 2-Methanesulfinylpropan-1-amine (1.5 equiv) and

    
     (2.0 equiv).
    
  • Heat to 80–100°C.

    • Observation: Sulfoxides are generally stable under basic thermal conditions.

  • Monitor consumption of the chloride.

Critical Analysis: Stereochemical Management

The most overlooked aspect of this reagent is its stereochemistry. The sulfur atom in a sulfoxide is a chiral center (stable at RT, racemizes >200°C).

  • Diastereomers: Since the carbon chain (C2) is chiral and the sulfur is chiral, the synthetic product is a mixture of 4 isomers (2 pairs of enantiomers).

  • Resolution Strategy:

    • Early Stage: Use enantiopure precursors (e.g., derived from L-Alanine) to fix the Carbon center. This reduces the mixture to 2 diastereomers (

      
       and 
      
      
      
      ).
    • Late Stage: Separate the final diastereomers using Chiral SFC (Supercritical Fluid Chromatography).

    • Stationary Phase: Chiralpak AD-H or OD-H are effective for sulfoxides.

References

  • Wojaczyńska, E., & Wojaczyński, J. (2010). "Enantioselective synthesis of sulfoxides: 2000–2009." Chemical Reviews, 110(7), 4113-4156. Link

  • Carreño, M. C. (1995). "Applications of Sulfoxides in Asymmetric Synthesis." Chemical Reviews, 95(6), 1717–1760. Link

  • Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 104(5), 2401–2432. Link

  • Bentley, R. (2005). "Role of Sulfur Chirality in the Chemical Processes of Biology." Chemical Society Reviews, 34, 609-624. Link

  • Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. Link

Sources

Application Notes & Protocols: Harnessing the Dual Functionality of 2-Methanesulfinylpropan-1-amine in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of bioconjugation continuously seeks innovative reagents that offer precise control over the modification of biomolecules. This guide introduces 2-Methanesulfinylpropan-1-amine as a versatile, bifunctional linker, poised to create novel bioconjugates for therapeutic and diagnostic applications. We will delve into the distinct reactivity of its primary amine and its methanesulfinyl (sulfoxide) group. Detailed protocols for established amine-reactive conjugations are provided, alongside an exploration of the emerging potential of sulfoxide-mediated modifications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to expand their bioconjugation toolkit.

Introduction: A Molecule of Dual Opportunity

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine[1]. The design of the linker molecule is critical, dictating the stability, functionality, and ultimate utility of the resulting conjugate. 2-Methanesulfinylpropan-1-amine presents a compelling scaffold, featuring two key functional groups:

  • A Primary Amine (-NH₂): A well-established anchor for conjugation to proteins and other biomolecules through robust and efficient reactions[2][3].

  • A Methanesulfinyl Group (-S(O)CH₃): A polar sulfoxide moiety that offers unique chemical properties, drawing parallels with the side chain of methionine, a target of growing interest in selective protein modification[4][5][6].

This guide will first explore the established reactivity of the primary amine for creating stable bioconjugates. Subsequently, it will venture into the potential applications of the sulfoxide group, a less-explored but promising avenue for advanced bioconjugation strategies.

Part I: Amine-Directed Bioconjugation - The Workhorse of Protein Modification

The primary amine of 2-Methanesulfinylpropan-1-amine serves as a nucleophile, readily reacting with various electrophilic reagents to form stable covalent bonds. This is particularly useful for targeting the ε-amino group of lysine residues on the surface of proteins[7][8].

Principle of Amine-Reactive Conjugation with NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common classes of amine-reactive reagents[9]. They react with primary amines under mild, physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide bond, releasing NHS as a byproduct[9]. This reaction is highly efficient and forms the basis for many commercial labeling and crosslinking kits.

Workflow for Amine-Directed Conjugation

The following diagram illustrates the general workflow for conjugating an NHS-ester activated molecule (e.g., a fluorescent dye or biotin) to a target protein using a linker like 2-Methanesulfinylpropan-1-amine. In this hypothetical scenario, the amine group of the linker has already been coupled to the desired payload.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Analysis A NHS-Ester Activated Payload (e.g., Dye-NHS) C Incubate at RT (pH 7.2-8.5) A->C B Target Protein (with accessible Lysines) B->C D Size-Exclusion Chromatography or Dialysis C->D Remove unreacted payload and byproducts E Characterize Conjugate (SDS-PAGE, MS, Spectroscopy) D->E Purified Protein Conjugate

Caption: General workflow for protein conjugation via NHS ester chemistry.

Detailed Protocol: Conjugation of an NHS-Ester Activated Fluorophore to a Model Protein

This protocol describes the labeling of a model protein, such as Bovine Serum Albumin (BSA), with an NHS-ester activated fluorophore.

Materials:

  • Target Protein (e.g., BSA) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-Ester Activated Fluorophore (e.g., FITC, Cy5-NHS ester) dissolved in anhydrous DMSO at 10 mg/mL.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete with the reaction.

  • Calculate Reagent Molar Ratio: Determine the desired molar excess of the NHS-ester fluorophore to the protein. A starting point is often a 10- to 20-fold molar excess.

  • Reaction Initiation: Add the calculated volume of the fluorophore-NHS ester solution in DMSO to the protein solution while gently vortexing. The final concentration of DMSO should ideally not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Reaction Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Separate the labeled protein from unreacted fluorophore and reaction byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).

Quantitative Data Summary:

ParameterRecommended RangeRationale
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis. Lower pH slows the reaction, while higher pH increases hydrolysis rate[7][9].
Molar Excess of NHS Ester 5:1 to 25:1Influences the degree of labeling. Higher ratios increase labeling but also the risk of non-specific modification and protein precipitation.
Reaction Time 30 - 120 minutesSufficient for near-complete reaction. Longer times offer diminishing returns and increase hydrolysis risk.
Temperature 4°C to 25°C (RT)Room temperature is generally faster. 4°C can be used for sensitive proteins.

Part II: The Sulfoxide Moiety - A Frontier in Bioconjugation

The methanesulfinyl group of 2-Methanesulfinylpropan-1-amine introduces a polar, hydrophilic character to the linker. More intriguingly, its chemical nature as a sulfoxide opens up possibilities for redox-based bioconjugation strategies, similar to those being developed for methionine[6].

Principle of Redox-Based Sulfoxide Chemistry

The sulfur atom in a sulfoxide is in an intermediate oxidation state and can be either oxidized to a sulfone or reduced to a thioether. Methionine, with its thioether side chain, is susceptible to oxidation to methionine sulfoxide, a post-translational modification that can alter protein function[7][10]. This reactivity has been cleverly exploited for bioconjugation.

For instance, the ReACT (Redox-Activated Chemical Tagging) strategy uses oxaziridine-based reagents to selectively react with the methionine thioether, forming a stable sulfimide linkage[5]. This highlights that the sulfur atom in methionine is sufficiently nucleophilic to attack specific reagents. While a sulfoxide is less nucleophilic than a thioether, its oxygen atom can be targeted, or the entire group could participate in more complex, catalyzed reactions.

G cluster_0 Established Methionine Bioconjugation cluster_1 Potential Sulfoxide Bioconjugation Met Methionine (Thioether) -S-CH₃ Product1 Sulfimide Conjugate Met->Product1 ReACT Method Reagent1 Oxaziridine Reagent Reagent1->Product1 Sulfoxide 2-Methanesulfinyl... -S(O)CH₃ Product2 Novel Conjugate Sulfoxide->Product2 Hypothetical Reaction Reagent2 Specialized Reagent (e.g., for O-alkylation or redox-mediated coupling) Reagent2->Product2

Caption: Comparison of established methionine and potential sulfoxide reactivity.

Hypothetical Protocol: Exploring Sulfoxide Reactivity (A Research Perspective)

This section outlines a conceptual framework for investigating the reactivity of the sulfoxide moiety. This is not a validated protocol but a guide for discovery-phase research.

Objective: To screen for conditions that selectively modify the sulfoxide group of a model peptide previously conjugated with 2-Methanesulfinylpropan-1-amine.

Approach: O-Alkylation under Acidic Conditions The sulfoxide oxygen is weakly basic and can be protonated. Under strongly acidic conditions and with a suitable alkylating agent, it might be possible to form a sulfoxonium-like species.

Materials:

  • Model Peptide-Linker Conjugate (Peptide pre-functionalized with 2-Methanesulfinylpropan-1-amine via its amine).

  • Alkylating Agent: e.g., methyl triflate, triethyloxonium tetrafluoroborate.

  • Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Acid catalyst (e.g., trifluoroacetic acid).

Exploratory Procedure:

  • Dissolve the peptide-linker conjugate in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Add the acid catalyst (e.g., 1-2 equivalents).

  • Add the alkylating agent (e.g., 5-10 equivalents) dropwise.

  • Allow the reaction to proceed for several hours, monitoring by LC-MS to detect any mass shift corresponding to the addition of the alkyl group.

  • Quench the reaction with a suitable nucleophile (e.g., water or an amine).

  • Analyze the products by high-resolution mass spectrometry and tandem MS (MS/MS) to confirm the site of modification.

Expected Challenges & Considerations:

  • Harsh Conditions: The required conditions may be too harsh for many proteins, leading to denaturation. This approach is more suitable for robust peptides.

  • Selectivity: Side reactions with other amino acid residues (e.g., carboxylates) are possible and must be carefully monitored.

  • Stability: The resulting sulfoxonium species may not be stable in aqueous buffers, limiting its utility.

Conclusion and Future Directions

2-Methanesulfinylpropan-1-amine represents a class of bifunctional linkers with both established and frontier applications. The primary amine provides a reliable handle for routine bioconjugation using well-understood chemistry. The sulfoxide moiety, while more challenging to address selectively, offers a tantalizing prospect for developing novel, redox-sensitive, or environment-responsive bioconjugates. Future research should focus on developing milder, more selective methods for targeting the sulfoxide group, potentially through enzymatic or photocatalytic approaches, thereby unlocking the full potential of this versatile chemical entity.

References

  • Methionine-specific nonreversible bioconjugation: Advancing precision protein modific
  • Amine Gold Nanoparticles: Ideal for Protein Conjug
  • Methionine-Selective Protein Bioconjug
  • Glycoconjugations of Biomolecules by Chemical Methods. (n.d.). Frontiers.
  • Amine-Based Conjugation. (n.d.).
  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis
  • Direct Dual-Functionalisation of Amine-Oligonucleotides for Conjugation Purposes. (2025). [No Source Found].
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2023).
  • Chemoselective Methionine Bioconjugation on a Polypeptide, Protein, and Proteome. (2020). [No Source Found].
  • A protein functionalization platform based on selective reactions
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
  • The thiol-sulfoxonium ylide photo-click reaction for bioconjug
  • An ex situ gaseous reagent for multicomponent amine bioconjug
  • bioconjugation. (n.d.). MedChemExpress (MCE) Life Science Reagents.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Methanesulfinylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yields & Isolation Protocols Document ID: TSC-2024-MSP-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Yield Killers"

Synthesizing 2-Methanesulfinylpropan-1-amine (an amino-sulfoxide) presents a classic "Janus-faced" chemical challenge. You are navigating two competing instability vectors:

  • Chemo-selectivity (The Chemical Trap): The sulfur atom must be oxidized to the sulfoxide (

    
    ) without pushing it to the sulfone (
    
    
    
    ) or oxidizing the nucleophilic primary amine to an N-oxide.
  • Amphiphilicity (The Physical Trap): The product is highly polar and water-soluble. Traditional aqueous workups often result in massive mass balance loss into the aqueous layer, falsely appearing as "low reaction yield."

This guide moves beyond generic protocols to provide a self-validating system for high-yield synthesis and isolation.

Module 1: Reaction Optimization (The Chemistry)

The Protocol: Kinetic Control via Sodium Periodate

Why this works: Unlike m-CPBA or


/Acid, Sodium Periodate (

) offers superior kinetic control. It oxidizes sulfides to sulfoxides rapidly at

but is kinetically slow to perform the second oxidation to sulfone. Furthermore, it is compatible with free amines, minimizing N-oxidation side products.[1]
Step-by-Step Methodology
  • Stoichiometry: Dissolve 2-(methylthio)propan-1-amine (1.0 equiv) in water (

    
     concentration).
    
    • Critical Step: Cool to

      
       in an ice bath. Temperature control is the primary defense against sulfone formation.
      
  • Oxidant Addition: Add

    
      (1.05 equiv) dropwise as an aqueous solution over 30 minutes.
    
    • Note: Do not dump the solid oxidant directly. Localized high concentrations promote over-oxidation.

  • Monitoring: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT).
    
    • Validation: Monitor via TLC (MeOH/DCM 1:9) or LCMS. The sulfoxide usually appears more polar than the sulfide.

  • Quenching: Once the starting material is consumed (<2%), quench immediately with dimethyl sulfide (0.1 equiv) or sodium bisulfite . This destroys excess periodate and stops the "sulfone creep."

Visualizing the Selectivity Pathway

ReactionPathway Fig 1. Kinetic Selectivity Landscape of Thioether Oxidation Sulfide Starting Material (Thioether) Sulfoxide Target Product (Sulfoxide) Sulfide->Sulfoxide NaIO4 (1.0 eq) 0°C (Fast) NOxide Impurity B (N-Oxide) Sulfide->NOxide m-CPBA or Unprotected Amine Sulfone Impurity A (Sulfone) Sulfoxide->Sulfone Excess Oxidant RT/Heat (Slow)

Figure 1: The kinetic window for


 allows for the isolation of the sulfoxide before the slower oxidation to sulfone occurs.

Module 2: Isolation & Workup (The Physics)

The Issue: The target molecule is an amino-sulfoxide. It behaves like a zwitterion in water and resists extraction into non-polar solvents (EtOAc, Hexanes). Standard extraction is the #1 cause of reported yield loss.

Troubleshooting Guide: Isolation Strategies
ScenarioRecommended ProtocolWhy?
Standard Lab Scale (<5g)Lyophilization (Freeze Drying) The product is non-volatile.[1] Removing water physically is 100% quantitative. The inorganic salts (

) will remain, but the organic product can then be leached out with dry MeOH or EtOH.
Scale-Up (>10g)Continuous Extraction (n-Butanol) n-Butanol is one of the few organic solvents capable of pulling polar sulfoxides from water.[1] Use a continuous liquid-liquid extractor for 12-24 hours.
High Purity Req. Ion Exchange Resin (Dowex 50W) Bind the amine to a cation exchange resin. Wash away the inorganic salts (

) with water. Elute the product with aqueous Ammonia (

).
The "Salt Trick" for Purity

If the free base is unstable or difficult to handle (hygroscopic oil), convert it to the Hydrochloride Salt immediately after workup:

  • Dissolve crude oil in minimal absolute ethanol.

  • Add

    
     HCl in Ether dropwise.
    
  • The amino-sulfoxide HCl salt often precipitates as a stable, non-hygroscopic solid.

Visualizing the Workup Logic

WorkupLogic Fig 2. Decision Matrix for Amino-Sulfoxide Isolation Start Reaction Mixture (Aqueous) ScaleCheck Scale < 5g? Start->ScaleCheck Lyophilize Lyophilize to Dryness ScaleCheck->Lyophilize Yes Extract Continuous Extraction (n-Butanol or DCM) ScaleCheck->Extract No (Standard) Resin Cation Exchange (Dowex 50W) ScaleCheck->Resin No (High Purity) Leach Triturate Solid with Dry MeOH/EtOH Lyophilize->Leach Filter Filter out NaIO3 salts Leach->Filter Final Pure Product (>90% Yield) Filter->Final Extract->Final Resin->Final

Figure 2: Selecting the correct workup path based on scale to prevent water-phase loss.

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that corresponds to the Sulfone (approx 10-15%). How do I remove it?

  • Answer: Sulfones are notoriously difficult to separate from sulfoxides due to similar polarity. The best cure is prevention (lower temperature, strictly 1.05 eq oxidant). If you must purify, Reverse Phase (C18) Flash Chromatography is far superior to normal phase silica for separating sulfoxide/sulfone mixtures. Use a water/acetonitrile gradient.

Q2: My product is an oil that refuses to solidify. Is it impure?

  • Answer: Not necessarily. 2-Methanesulfinylpropan-1-amine is naturally hygroscopic and low-melting.[1] Trace water acts as a plasticizer, preventing crystallization.

    • Fix: Dry under high vacuum (

      
      ) with mild heat (
      
      
      
      ) for 24 hours. Alternatively, convert to the HCl or Oxalate salt as described in Module 2.

Q3: Can I use Hydrogen Peroxide (


) instead of 

?
  • Answer: Yes, but it requires "guard rails."

    
     alone is less selective. You must use it in Hexafluoroisopropanol (HFIP)  solvent (which activates the peroxide for mono-oxidation) OR use a catalyst like Sodium Tungstate (
    
    
    
    )
    . Without these, you risk significant N-oxidation of the primary amine.

Q4: Why is my yield 30% when the TLC showed 100% conversion?

  • Answer: You likely lost your product in the aqueous wash. Did you wash your organic extract with water or brine? If so, you washed your product away.

    • Fix: Never wash the organic layer with water. Dry the reaction mixture directly or use the n-Butanol extraction method.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][3] Scope, Selectivity, and Mechanism.[4][5][6] Journal of Organic Chemistry, 27(1), 282–284. Link

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[7] Tetrahedron, 42(20), 5459-5495.[1] Link

  • Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.[1] (Focus on selectivity).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on Oxidation of Sulfur Compounds).[3][6][8][9] Wiley-Interscience.[1]

Sources

Technical Support Center: Purification of 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methanesulfinylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, bifunctional molecule. The inherent basicity of the amine and the polarity of the sulfoxide group present unique purification hurdles. This guide provides in-depth, practical solutions in a question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Methanesulfinylpropan-1-amine.

Q1: I'm performing column chromatography on silica gel, but my compound is streaking badly and the yield is low. What's happening?

A1: This is a classic issue when purifying basic compounds like primary amines on acidic silica gel.[1] The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, uneven elution (streaking). This results in poor separation and reduced recovery.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can reduce the acidity of the silica gel. This can be done by preparing a slurry of the silica in your chosen eluent system that contains a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide. This base will neutralize the most acidic sites on the silica.

  • Use a Modified Stationary Phase: A highly effective solution is to use an amine-functionalized silica gel column.[1] These columns have the silica surface treated to mask the acidic silanols, which minimizes the strong interactions with basic analytes, leading to much-improved peak shape and recovery.[1]

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. You may also consider reverse-phase chromatography if your compound has sufficient hydrophobic character.

Q2: I've successfully purified my compound, but my analytical data (NMR, MS) shows the presence of a related impurity. What could it be and how do I remove it?

A2: The most probable impurities in the synthesis of a sulfoxide are the corresponding sulfide (under-oxidation) and sulfone (over-oxidation).[2][3] These impurities are often close in polarity to the desired sulfoxide, making them challenging to separate.

Identifying the Impurity:

  • Sulfide Impurity (2-Methylsulfanylpropan-1-amine): This impurity is less polar than your target compound. It will have a higher Rf value on a normal-phase TLC plate.

  • Sulfone Impurity (2-Methanesulfonylpropan-1-amine): This impurity is more polar than your target compound due to the second oxygen atom on the sulfur. It will have a lower Rf value on a normal-phase TLC plate.

Separation Strategies:

  • Optimized Column Chromatography: Careful optimization of your solvent system is crucial. A shallow gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) can often resolve these closely related compounds.

  • Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique.[4] The key is to find a solvent system where the solubility of your desired sulfoxide and the impurities are significantly different at high and low temperatures.[5] Experiment with a range of solvents from polar (e.g., isopropanol, acetonitrile) to less polar (e.g., ethyl acetate, toluene).

Visualization of Potential Impurities

Caption: Synthetic relationship between the target sulfoxide and its common sulfide and sulfone impurities.

Q3: My purified compound appears to be degrading upon storage or during concentration. Why is this happening and how can I prevent it?

A3: Sulfoxides can be thermally labile and may undergo decomposition, especially at elevated temperatures.[6] The presence of the amine group can also contribute to instability.

Prevention Strategies:

  • Avoid High Temperatures: When removing solvent after column chromatography, use a rotary evaporator with a water bath temperature kept as low as possible (ideally below 40°C). Avoid heating the compound for extended periods. Some sulfoxides are known to undergo thermal elimination.[2]

  • Storage Conditions: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. Protect from light, as some sulfur compounds can be light-sensitive.

  • pH Considerations: Amines can be susceptible to air oxidation. If practical, storing the compound as a salt (e.g., hydrochloride) can improve its stability.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-Methanesulfinylpropan-1-amine for the first time?

A1: A logical workflow would be:

  • Initial Purity Assessment: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude mixture.

  • Acid-Base Extraction: As a preliminary cleanup, you can perform an acid-base extraction.[7] Dissolve your crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent. This will remove non-basic impurities.

  • Column Chromatography: This is often the most effective method for achieving high purity.[8] Start with a small-scale column to optimize your solvent system. Given the compound's polarity and basicity, consider using an amine-functionalized silica column or deactivated silica.[1]

  • Recrystallization (if solid): If the compound is a solid after chromatography and still contains minor impurities, recrystallization can be an excellent final polishing step.[4]

Troubleshooting Purification Workflow

G Start Crude Product TLC Assess Purity by TLC Start->TLC IsSolid Is the product a solid? TLC->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No / Very Impure Chromatography Column Chromatography (Amine-functionalized or deactivated silica) Pure Pure Product Chromatography->Pure Recrystallize->Pure AcidBase->Chromatography

Caption: Decision workflow for the purification of 2-Methanesulfinylpropan-1-amine.

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase chromatography is a viable option, especially if the compound is highly polar. In reverse-phase, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures). Your compound, being polar, will likely elute relatively early. To improve retention and peak shape of the basic amine, it is common to add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. This protonates the amine, which can improve its interaction with the stationary phase and reduce peak tailing.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for detecting trace impurities. The mass spectrometer will provide the molecular weight of your compound and any co-eluting species.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detector (e.g., UV, ELSD), HPLC can provide a quantitative measure of purity (e.g., >99%).

Experimental Protocol: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a general guideline for purifying 2-Methanesulfinylpropan-1-amine using flash chromatography.

1. Materials:

  • Crude 2-Methanesulfinylpropan-1-amine

  • Silica gel (for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system (or glass column)

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a solvent system such as 95:5 DCM:MeOH.

    • Visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate).

    • Adjust the solvent polarity to achieve an Rf value of ~0.3 for the desired product. Add 0.5-1% TEA to the eluent to improve peak shape.

  • Column Packing:

    • Prepare the eluent selected from the TLC analysis (e.g., 95:5:0.5 DCM:MeOH:TEA).

    • Prepare a slurry of silica gel in the eluent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40°C).

Table 1: Summary of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Normal-Phase Chromatography Separation based on polarity on a polar stationary phase (e.g., silica).Good for separating less polar impurities.Requires deactivation or special columns for basic amines to prevent streaking and low yield.[1]
Reverse-Phase Chromatography Separation based on hydrophobicity on a non-polar stationary phase (e.g., C18).Excellent for highly polar compounds; often provides sharp peaks with acid modifiers.May have limited retention for very polar compounds; requires aqueous mobile phases.
Recrystallization Purification of solids based on differential solubility at varying temperatures.[4]Can provide very high purity; scalable.Only applicable to solids; requires finding a suitable solvent system.
Acid-Base Extraction Separation based on the differential solubility of acidic/basic compounds and their salts in aqueous and organic phases.[7]Good for removing non-basic/non-acidic impurities; simple and fast.Does not separate compounds with similar acid/base properties.

References

  • Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. (2023). Vertex AI Search.
  • 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875. PubChem.
  • Is there an easy way to purify organic amines?. (2023). Biotage.
  • Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library.
  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). Illinois Chemistry.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602. PubChem.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. [Source not further specified].
  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). MDPI.
  • CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine. CymitQuimica.
  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Request PDF.
  • Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. (2023). MDPI.
  • Sulfoxide. Wikipedia.
  • How to Purify Sulfur by Recrystallization With Xylene : 4 Steps. (2023). Instructables.
  • (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N. PubChem.
  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal.
  • The role of labile sulfur compounds in thermal chemical sulfate reduction. (2008). USGS.gov.
  • SOP: CRYSTALLIZATION. UCT Science.
  • Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Cheméo.
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals.
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). [Source not further specified].
  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022). MDPI.
  • Troubleshooting LC, basics. Chromedia.
  • Investigations on the thermal behavior of omeprazole and other sulfoxides. (2005). PubMed.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). [Source not further specified].
  • HPLC Troubleshooting Guide. SCION Instruments.
  • What can I use to purify polar reaction mixtures?. (2023). Biotage.

Sources

Technical Support Center: 2-Methanesulfinylpropan-1-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation and Degradation of 2-Methanesulfinylpropan-1-amine Document ID: TS-MSP-001 Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Core Directive: The Stability Triage

Status: Critical Compound Profile: 2-Methanesulfinylpropan-1-amine is a


-amino sulfoxide . Its bifunctional nature presents a "double-edged" stability challenge: the sulfoxide is prone to oxidation (to sulfone) and thermal elimination, while the primary amine is susceptible to carbamylation (CO₂ absorption) and oxidative deamination.

Immediate Action Required: If your sample exhibits discoloration (yellowing/browning) , viscosity changes , or a pungent sulfurous odor (distinct from the mild sulfoxide smell), assume degradation has initiated.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Oxidation (Sulfoxide Sulfone)[1]

Q: My sample purity dropped after 48 hours in solution. Is it air oxidation? A: Yes, but likely catalyzed by light or trace metals. While sulfoxides are relatively stable to molecular oxygen compared to sulfides, 2-Methanesulfinylpropan-1-amine can undergo disproportionation or over-oxidation to the sulfone (


) upon prolonged exposure to air, especially in solution. This is accelerated by:
  • UV Light: Photo-oxidation is a primary driver.

  • Peroxides: Trace peroxides in solvents (ethers, THF) will rapidly oxidize the sulfoxide to a sulfone.

Troubleshooting Protocol:

  • Solvent Check: Ensure all solvents (especially ethers) are peroxide-free using quantofix strips before dissolution.

  • Atmosphere: Store under positive pressure Argon (preferred over Nitrogen due to density).

Category B: Thermal Instability (Elimination)

Q: I see a new olefinic impurity after rotary evaporation. What happened? A: You likely triggered a Ei (Elimination Internal) thermal degradation . Sulfoxides carrying a


-hydrogen (which this compound possesses at the C3 position) are prone to syn-elimination  upon heating. This reaction yields an alkene (e.g., allyl amine derivatives) and methanesulfenic acid.
  • Threshold: This typically initiates >80°C but can occur lower (>50°C) under vacuum if the compound is neat and heat transfer is inefficient.

  • Mechanism: The sulfoxide oxygen abstracts a

    
    -proton in a cyclic transition state.
    

Corrective Action:

  • Bath Temperature: Never exceed 40°C during solvent removal.

  • Vacuum: Use high vacuum (<5 mbar) to lower the boiling point of solvents, avoiding thermal stress.

Category C: Hygroscopicity & Amine Reactivity

Q: The solid has turned into a sticky oil. Can I dry it back? A: This is hygroscopic deliquescence , often complicated by carbamate formation. The primary amine (


) reacts with atmospheric CO₂ to form carbamates (

), while the sulfoxide dipole attracts water.
  • Recovery: If it is just water, lyophilization (freeze-drying) is safer than heat drying. If carbamates have formed, mild acid wash may regenerate the amine salt, but this risks Pummerer-type side reactions if not controlled.

  • Prevention: Store in a desiccator or glovebox.

Visualizing Degradation Pathways

The following diagram illustrates the three critical failure modes for 2-Methanesulfinylpropan-1-amine: Oxidation, Thermal Elimination, and Pummerer Rearrangement (acid-catalyzed).

DegradationPathways Start 2-Methanesulfinylpropan-1-amine (Target Compound) Sulfone Sulfone Impurity (Over-oxidation) Start->Sulfone Oxidants (Peroxides), UV Light, Air (slow) Alkene Alkene + Sulfenic Acid (Thermal Elimination) Start->Alkene Heat (>80°C) Syn-Elimination Pummerer Alpha-Acyloxy Sulfide (Pummerer Rearrangement) Start->Pummerer Acylating Agents, Acid Anhydrides Carbamate Carbamate Salt (CO2 Reaction) Start->Carbamate Atmospheric CO2, Moisture

Figure 1: Primary degradation pathways. Red arrows indicate irreversible chemical changes; Green indicates potentially reversible salt formation; Yellow indicates thermal risks.

Validated Protocols

Protocol A: Inert Storage System (The "Argon Blanket")

Objective: Prevent oxidative degradation and moisture absorption during long-term storage.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) caps which are permeable to oxygen over time.

  • Gas Purge:

    • Insert a long needle connected to an Argon line (low flow) into the bottom of the vial.

    • Insert a short vent needle at the top.

    • Purge for 60 seconds to displace air. Argon is heavier than air and forms a stable "blanket."

  • Sealing: Remove the gas needle first, then the vent needle. Wrap the cap junction with Parafilm® M.

  • Temperature: Store at -20°C .

Protocol B: Purity Verification (NMR Diagnostic)

Objective: Distinguish between Sulfoxide (product) and Sulfone (impurity).

Run a 1H-NMR in CDCl₃ or DMSO-d₆ . Focus on the methyl group attached to the sulfur.[1]

SpeciesChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Sulfide (Precursor) ~2.1 ppmSingletIf synthesis involved oxidation of sulfide.
Sulfoxide (Target) ~2.5 - 2.7 ppm SingletThe methyl protons are deshielded by the S=O.
Sulfone (Impurity) ~2.9 - 3.1 ppm SingletFurther deshielding indicates over-oxidation.

Note: The methylene protons adjacent to the sulfoxide will also be diastereotopic (appearing as complex multiplets) due to the chirality of the sulfoxide sulfur.

Quantitative Data: Stability Limits

ParameterSafe LimitCritical Failure PointConsequence
Temperature (Storage) -20°C to 4°C> 25°C (Long term)Slow disproportionation / oxidation.
Temperature (Process) < 40°C> 80°CRapid thermal elimination to alkene.
pH Stability pH 4 - 10pH < 3Pummerer rearrangement risk (if acylating agents present).
Solvent Compatibility MeOH, DCM, WaterEthers (untreated)Peroxide-mediated oxidation to sulfone.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dimethyl sulfoxide (Analogous reactivity data). Retrieved from [Link]

  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfoxides and Sulfones.[2] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Thermal Elimination of Sulfoxides).[3][4] Springer. (General Reference for Ei Mechanism).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methanesulfinylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with robust and adaptable solutions.

Understanding the Molecule: A Dual-Personality Compound

2-Methanesulfinylpropan-1-amine possesses a unique chemical structure containing two key functional groups that dictate its solubility behavior:

  • A Primary Amine (-NH₂): This group is basic and hydrophilic. Its ability to accept a proton (become protonated) to form a cationic species is highly dependent on the pH of the solution.[1]

  • A Sulfoxide (-S=O): This group is highly polar and aprotic, acting as a strong hydrogen bond acceptor. It shares characteristics with dimethyl sulfoxide (DMSO), a powerful and versatile solvent.[2][3]

The interplay between the basic amine and the polar sulfoxide, combined with a short hydrocarbon backbone, results in complex solubility characteristics that can be challenging but are ultimately controllable. This guide will walk you through troubleshooting and resolving these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons I might be facing solubility issues with 2-Methanesulfinylpropan-1-amine in my aqueous buffer?

Answer: The most common culprit for poor aqueous solubility of an amine-containing compound is the pH of your solution. The primary amine group has an estimated pKa (acid dissociation constant) in the range of 9-10.

  • At a pH above its pKa: The amine group will be predominantly in its neutral, un-ionized form (R-NH₂). This form is less polar and thus less soluble in water.

  • At a pH below its pKa: The amine group will be protonated (R-NH₃⁺), forming a salt. This ionized form is significantly more polar and exhibits much higher aqueous solubility.[4]

If your buffer system is at a neutral or alkaline pH (e.g., pH 7.4 or higher), you are likely working with the less soluble, free base form of the molecule.

Q2: I'm trying to dissolve 2-Methanesulfinylpropan-1-amine in a non-polar organic solvent and it's not working. Why?

Answer: This is expected behavior due to the high polarity of the molecule. The combination of the amine and, most significantly, the sulfoxide group makes the compound highly polar. The sulfoxide group is a strong dipole and hydrogen bond acceptor.[3] Consequently, the molecule will have very low solubility in non-polar (hydrophobic) solvents like hexane or toluene. It will have better solubility in polar organic solvents. For maximum solubility, you should choose a solvent with a polarity similar to the compound itself.[5]

Q3: Can the sulfoxide group itself contribute to solubility problems?

Answer: While the sulfoxide group greatly enhances polarity, it can sometimes lead to strong intermolecular interactions (self-association) in a solid-state (crystalline) form. If the crystal lattice energy is very high, it can be difficult for solvent molecules to break it apart, leading to lower-than-expected solubility even in some polar solvents. This is a common challenge with highly crystalline active pharmaceutical ingredients (APIs).[6]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Poor Solubility in Aqueous Solutions

If your primary challenge is achieving the desired concentration in an aqueous buffer, the following strategies, ordered by simplicity, should be employed.

This is the most direct and effective method for improving the aqueous solubility of ionizable compounds like 2-Methanesulfinylpropan-1-amine.[4][7] By lowering the pH, you protonate the amine group, drastically increasing its affinity for water.

Experimental Protocol: pH-Based Solubilization

  • Preparation: Prepare a stock solution of a biocompatible acid (e.g., 0.1 M Hydrochloric Acid or Citric Acid).

  • Dispersion: Disperse the weighed amount of 2-Methanesulfinylpropan-1-amine into your target volume of purified water or your initial buffer. It will likely form a suspension or slurry.

  • Titration: While stirring vigorously, add the acid stock solution dropwise to the suspension.

  • Observation: Monitor the solution for clarity. As the pH drops and the amine becomes protonated, the solid should begin to dissolve.

  • Final pH Adjustment: Continue adding acid until the solution is completely clear. Measure the final pH. You can then adjust this solution with your buffer components to reach the desired final formulation, ensuring the pH remains at least 2 units below the compound's pKa.

Caption: pH-dependent ionization of the primary amine group.

If pH adjustment alone is insufficient or not viable for your experimental system, the use of a water-miscible organic co-solvent can be highly effective.[8][9] Co-solvents work by reducing the overall polarity of the aqueous phase, which lowers the energy required to create a cavity for the solute and can disrupt the strong hydrogen bonding network of water.[10]

Experimental Protocol: Co-solvent Solubilization

  • Solvent Screening: Test the solubility of your compound in small amounts of various pharmaceutically acceptable co-solvents (see Table 1).

  • Stock Solution: Dissolve the 2-Methanesulfinylpropan-1-amine in the minimum required volume of the chosen co-solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.

  • Aqueous Titration: While vortexing or stirring the main aqueous buffer, slowly add the concentrated stock solution. This "anti-solvent" addition method can sometimes lead to the formation of a fine, amorphous precipitate that redissolves more readily, or it can help maintain a supersaturated state.[7]

  • Optimization: Experiment with different co-solvent percentages. Start with a low percentage (e.g., 1-5% v/v) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventPolarityTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)High1 - 10%Excellent solubilizing power for a wide range of compounds.[2][9]
EthanolHigh5 - 20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG)Medium10 - 30%Often used in pharmaceutical formulations.[8]
Polyethylene Glycol 400 (PEG 400)Medium10 - 40%A non-volatile co-solvent with a good safety profile.
Issue 2: Advanced Solubility Enhancement Needed

For particularly challenging systems or when high concentrations are required, more advanced formulation strategies involving excipients may be necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[2]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Solution Preparation: Prepare a solution of the cyclodextrin in your aqueous buffer. Concentrations can range from 1% to 40% (w/v).

  • Complexation: Add the 2-Methanesulfinylpropan-1-amine powder directly to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (4-24h) to allow for the formation of the inclusion complex.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved material.

Caption: Formation of a water-soluble inclusion complex.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, effectively dissolving them in the aqueous medium.

Experimental Protocol: Micellar Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant with a good biocompatibility profile, such as Polysorbate 80 (Tween® 80) or a Poloxamer (e.g., Pluronic® F-68).

  • Solution Preparation: Prepare a surfactant solution in your aqueous buffer at a concentration well above its CMC.

  • Solubilization: Add the 2-Methanesulfinylpropan-1-amine to the surfactant solution.

  • Equilibration: Stir the mixture until the compound is fully dissolved. Gentle heating can sometimes expedite this process.

Caption: Encapsulation of a drug within a surfactant micelle.

Decision-Making Workflow

Choosing the right strategy depends on your experimental constraints and desired final concentration. Use the following workflow to guide your decision process.

Solubility_Workflow Start Start: Poor Aqueous Solubility Observed Check_pH Is pH adjustment permissible in my system? Start->Check_pH Adjust_pH Adjust pH to < 8 (2 units below pKa) Check_pH->Adjust_pH Yes Check_Cosolvent Is a co-solvent (e.g., DMSO, EtOH) permissible? Check_pH->Check_Cosolvent No Success1 Solubility Achieved Adjust_pH->Success1 Use_Cosolvent Use minimal amount of co-solvent Check_Cosolvent->Use_Cosolvent Yes Advanced Need for advanced formulation Check_Cosolvent->Advanced No Success2 Solubility Achieved Use_Cosolvent->Success2 Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Advanced->Use_Cyclodextrin Use_Surfactant Use Surfactants (e.g., Polysorbate 80) Advanced->Use_Surfactant Success3 Solubility Achieved Use_Cyclodextrin->Success3 Use_Surfactant->Success3

Caption: Workflow for selecting a solubilization strategy.

We trust this guide will serve as a valuable resource in your research. For further assistance or to discuss complex formulation challenges, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Novel excipients for solubility enhancement - European Pharmaceutical Review.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Vertex AI Search. (n.d.). Enhancing solubility with novel excipients - Manufacturing Chemist.
  • Vertex AI Search. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Vertex AI Search. (n.d.). Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules Magazine.
  • Vertex AI Search. (n.d.). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • Vertex AI Search. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • Vertex AI Search. (n.d.). “Solubility enhancement techniques for novel Drugs.” - IJNRD.org.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Solubility Enhancement by Using Various Approches - International Journal of Pharmaceutical Sciences Review and Research.
  • Vertex AI Search. (n.d.). A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press.
  • Vertex AI Search. (n.d.). Which Surfactant is Right for You? - Bramble Berry.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Surfactants - surface active agents | Manufacturer PCC Group.
  • Vertex AI Search. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2 - SINTEF.
  • Vertex AI Search. (n.d.). Surfactants: Micellization, Liquid Crystal Structures | Agno Pharmaceuticals.
  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (n.d.). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model - PMC.
  • Vertex AI Search. (n.d.). Solubility Enhancement Technologies and Research Emerged.
  • Vertex AI Search. (n.d.). 1998: THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.
  • Vertex AI Search. (n.d.). CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine - CymitQuimica.
  • Vertex AI Search. (n.d.). 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem - NIH.
  • Vertex AI Search. (n.d.). 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem.
  • Vertex AI Search. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N - PubChem - NIH.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9) - Cheméo.

Sources

Technical Support Center: Identifying Impurities in 2-Methanesulfinylpropan-1-amine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Methanesulfinylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this compound. Here, we provide in-depth, experience-based answers to common and challenging questions encountered during experimental analysis. Our goal is to equip you with the knowledge to not only solve immediate issues but also to build robust and self-validating analytical protocols.

Frequently Asked Questions (FAQs)

General Impurity Profiling

Q1: What are the most likely impurities I should expect in a sample of 2-Methanesulfinylpropan-1-amine?

A1: The impurity profile of 2-Methanesulfinylpropan-1-amine is primarily influenced by its synthetic route and storage conditions. Generally, you should anticipate three main classes of impurities as defined by the International Council for Harmonisation (ICH) guidelines[1][2]:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, and degradation products[1][2]. For 2-Methanesulfinylpropan-1-amine, this could include unreacted precursors, over-oxidized species (sulfones), and products of side-reactions like dimerization or polymerization.

  • Inorganic Impurities: These stem from reagents, catalysts, and other materials used during the manufacturing process[3]. Examples include residual metals from catalysts or inorganic salts.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed[1][3].

A sound scientific appraisal of the specific chemical reactions involved in your synthesis is the most effective way to predict the likely impurities[4].

Q2: At what level do I need to report, identify, and qualify impurities?

A2: The thresholds for reporting, identifying, and qualifying impurities are dictated by regulatory guidelines, such as those from the ICH and the U.S. Food and Drug Administration (FDA)[5][6][7]. These thresholds are based on the maximum daily dose of the drug substance.

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day Purpose
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported in a regulatory submission[8].
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity's structure must be determined[8].
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity's biological safety must be established[9].

This table summarizes the general ICH Q3A(R2) thresholds. Always refer to the latest regulatory guidelines for specific requirements.[5][6]

Analytical Methodology & Troubleshooting

Q3: My HPLC analysis of 2-Methanesulfinylpropan-1-amine shows poor peak shape and retention. What could be the cause and how can I fix it?

A3: Poor peak shape and retention for aliphatic amines like 2-Methanesulfinylpropan-1-amine are common challenges in reversed-phase HPLC. The primary reasons are often the compound's high polarity and its basic nature, which can lead to strong interactions with residual silanols on the silica-based column packing[10].

Troubleshooting Steps:

  • Column Selection: Consider a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions.

  • Mobile Phase Modification:

    • pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the amine, making it less polar and improving retention. However, be mindful of the column's pH stability.

    • Ion-Pairing Agents: Introduce an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase. This will form a neutral ion-pair with the protonated amine, enhancing its retention on a reversed-phase column[10].

  • Derivatization: For highly polar amines that are difficult to retain, pre-column derivatization is a powerful technique. Reacting the amine with a reagent to attach a chromophoric or fluorophoric tag can significantly increase its hydrophobicity and detectability[11][12]. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl)[11][12].

Experimental Workflow: Pre-column Derivatization with OPA

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample 2-Methanesulfinylpropan-1-amine Sample Mix Mix Sample, Buffer, OPA, and Thiol Sample->Mix Buffer Borate Buffer (pH ~9.5) Buffer->Mix OPA OPA Reagent OPA->Mix Thiol Thiol (e.g., Mercaptoethanol) Thiol->Mix Incubate Incubate at Room Temperature Mix->Incubate Rapid Reaction Inject Inject Derivatized Sample Incubate->Inject HPLC Reversed-Phase HPLC (e.g., C18 column) Inject->HPLC Detect Fluorescence Detector HPLC->Detect

Caption: Workflow for pre-column derivatization of primary amines with OPA for HPLC analysis.

Q4: I suspect an impurity is the corresponding sulfone of 2-Methanesulfinylpropan-1-amine. How can I confirm this using GC-MS?

A4: GC-MS is a suitable technique for identifying the sulfone impurity, which is a common oxidation product. The key is to look for a mass difference of 16 atomic mass units (amu) between the parent compound and the suspected impurity, corresponding to the additional oxygen atom[13].

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane. In some cases, derivatization may be necessary to improve volatility and thermal stability.

  • GC Separation:

    • Column: Use a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) to achieve good separation between the sulfoxide and the more polar sulfone.

    • Temperature Program: Start with a lower initial temperature and ramp up to a temperature that allows for the elution of both compounds without degradation. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Data Analysis:

      • Compare the mass spectra of the parent compound and the suspected impurity. Look for the molecular ion peaks and their fragmentation patterns. The sulfone should have a molecular ion that is 16 amu higher than the sulfoxide.

      • Examine the fragmentation patterns. Both compounds will likely show characteristic fragments, but the relative abundances may differ.

Q5: I have an unknown impurity peak in my chromatogram. What is a systematic approach to identify it?

A5: A systematic approach to identifying an unknown impurity involves a combination of chromatographic and spectroscopic techniques, guided by regulatory principles[4][14].

G Start Unknown Impurity Detected LCMS LC-MS Analysis (High-Resolution MS) Start->LCMS Initial Characterization Isolation Preparative HPLC or SFC for Isolation Start->Isolation If concentration is sufficient Structure Propose Structure LCMS->Structure Obtain Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D NMR) NMR->Structure Elucidate Connectivity Isolation->NMR Detailed Structural Information Confirm Confirm Structure (e.g., Synthesis of Standard) Structure->Confirm Report Report and Qualify (as per ICH guidelines) Confirm->Report

Sources

Temperature control for stable 2-Methanesulfinylpropan-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Temperature Control for Reaction Stability and Selectivity

Welcome to the technical support center for 2-Methanesulfinylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this versatile chiral building block. The unique combination of a primary amine and a chiral sulfoxide presents significant synthetic opportunities, but also challenges, primarily related to thermal stability and reaction selectivity. Precise temperature control is not merely a suggestion but a critical parameter for success. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing significant decomposition of the starting material, and I'm observing the formation of an unexpected alkene. What is the likely cause and how can I prevent it?

A: This is a classic case of thermal syn-elimination, a characteristic reaction of sulfoxides.[1]

  • Causality (The "Why"): At elevated temperatures (typically >80-110 °C), the sulfoxide oxygen can act as an internal base, abstracting a β-hydrogen through a five-membered cyclic transition state. This pericyclic reaction results in the formation of an alkene (propene), and methanesulfenic acid, which is unstable and can lead to further side reactions.[1][2] Because the amine group is on the gamma (γ) carbon, it does not directly participate but the overall thermal stress drives this decomposition pathway.

  • Troubleshooting & Prevention:

    • Lower the Temperature: This is the most critical factor. If your reaction conditions permit, aim to keep the temperature below 80 °C. For many standard amine derivatizations, room temperature or even 0 °C is sufficient.

    • Minimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to cumulative decomposition. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

    • Choice of Solvent: While solvent effects on the elimination are complex, ensure you are using a solvent with an appropriate boiling point to avoid accidental overheating.

Workflow: Diagnosing and Preventing Thermal Elimination

G cluster_0 Problem Identification cluster_1 Corrective Actions cluster_2 Outcome start Unexpected Alkene Detected (e.g., by GC-MS or NMR) cause Probable Cause: Thermal Syn-Elimination start->cause Analysis suggests C=C bond formation action1 Primary Action: Reduce Reaction Temperature (Target < 80°C) cause->action1 action2 Secondary Action: Minimize Reaction Time (Monitor closely via TLC/LCMS) action1->action2 action3 Tertiary Action: Evaluate Solvent Choice (Avoid high-boiling solvents if possible) action2->action3 outcome Successful Reaction: Minimized Decomposition, Higher Yield of Desired Product action3->outcome

Caption: Troubleshooting workflow for thermal elimination.

Q2: I am performing a reaction with an acid anhydride (like Ac₂O or TFAA) and getting a complex mixture of byproducts instead of my expected N-acylated product. Is this related to temperature?

A: Yes, this is highly likely. You are probably observing a Pummerer rearrangement , a reaction where a sulfoxide, when activated by an acid anhydride, rearranges to an α-acyloxy thioether.[3][4]

  • Causality (The "Why"): The reaction begins with the acylation of the sulfoxide oxygen by the anhydride. This creates a good leaving group. Subsequent elimination of an α-proton (from the methyl or propyl group) generates a sulfonium ion intermediate. The counter-ion (e.g., acetate) then attacks this electrophilic intermediate.[4][5] While this reaction can sometimes be synthetically useful, in your case, it is a significant side reaction competing with the desired N-acylation. Higher temperatures accelerate this rearrangement.[6] Using Lewis acids can allow the reaction to proceed even at 0 °C.[3][4]

  • Troubleshooting & Prevention:

    • Avoid Anhydrides if Possible: If your goal is simple N-acylation, consider using an acyl chloride or performing a peptide coupling (e.g., with EDC/HOBt), which are less likely to trigger the Pummerer rearrangement.

    • Strict Temperature Control: If an anhydride must be used, the reaction should be run at low temperatures (e.g., -20 °C to 0 °C) to favor N-acylation over the Pummerer pathway.

    • Base Selection: Use a non-nucleophilic, sterically hindered base to scavenge the acid byproduct of N-acylation without promoting elimination.

Diagram: Competing N-Acylation and Pummerer Pathways

G cluster_pathways Reaction Pathways start 2-Methanesulfinylpropan-1-amine + Acetic Anhydride path_N Desired Pathway: N-Acylation start->path_N Low Temp (e.g., 0°C) path_P Side Reaction: Pummerer Rearrangement start->path_P Higher Temp or Lewis Acid product_N N-acetyl-2-methanesulfinyl propan-1-amine (Desired Product) path_N->product_N product_P α-Acetoxy Thioether (Pummerer Product) path_P->product_P

Caption: Temperature dictates the outcome between N-acylation and Pummerer rearrangement.

Q3: I am trying to perform an oxidation on another part of my molecule, but the sulfoxide is being over-oxidized to the corresponding sulfone. How do I control this?

A: Over-oxidation of sulfoxides to sulfones is a common challenge that is highly dependent on the oxidant, stoichiometry, and temperature.

  • Causality (The "Why"): The sulfur atom in a sulfoxide is still electron-rich enough to be attacked by many common oxidants (e.g., H₂O₂, m-CPBA, Oxone®). The activation energy for the second oxidation (sulfoxide to sulfone) is often not significantly higher than the first (sulfide to sulfoxide), making selective oxidation difficult without precise control.[7] Reactions that are exothermic can self-heat, leading to a runaway over-oxidation.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use no more than 1.0-1.1 equivalents of your oxidant.

    • Temperature Control: Perform the oxidation at low temperatures. Start at 0 °C or even -78 °C and allow the reaction to warm slowly. This is crucial for dissipating any exothermic heat of reaction.

    • Controlled Addition: Add the oxidant slowly, dropwise, to the solution of your substrate. This maintains a low instantaneous concentration of the oxidant, favoring the more reactive starting material over the sulfoxide.

    • Choice of Reagent: Some reagents offer better selectivity. For example, using H₂O₂ in glacial acetic acid at room temperature can be a highly selective method for oxidizing sulfides to sulfoxides with minimal sulfone formation.[7]

Data & Protocols

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagent(s)Recommended Temp. (°C)Key Considerations & Potential Side Products
N-Sulfonylation MsCl, Et₃N0 to 25Highly exothermic addition; control addition rate.
N-Acylation Acyl Chloride, Pyridine0 to 25Monitor for completion to avoid extended heating.
Reductive Amination Aldehyde, NaBH(OAc)₃0 to 25Temperature increase can reduce diastereoselectivity.
Pummerer Reaction Acetic Anhydride0 to 40Use of Lewis acids can lower the required temperature.[3][4]
Thermal Elimination Heat (neat or in solvent)>80Primary decomposition pathway; avoid prolonged heating.[1]
Oxidation (to Sulfone) m-CPBA (>2 eq.)0 to 25Difficult to stop selectively at the sulfoxide stage.
Experimental Protocol: Controlled N-Sulfonylation with Methanesulfonyl Chloride

This protocol details a method for the N-sulfonylation of 2-Methanesulfinylpropan-1-amine, with a strong emphasis on temperature control to ensure high yield and purity.

Reagents & Equipment:

  • 2-Methanesulfinylpropan-1-amine (1.0 eq.)

  • Methanesulfonyl Chloride (MsCl) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer & stir bar

  • Dropping funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methanesulfinylpropan-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Controlled Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes using a dropping funnel. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C. The reaction is exothermic, and slow addition is key to control.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl (aqueous).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

References

  • Pummerer rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]

  • Pummerer rearrangement. (2023). In Wikipedia. Retrieved from [Link]

  • Fairweather, J. K., & Blum, S. (2018). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Chembiochem, 19(15), 1581–1585. [Link]

  • Jenks, W. S. (2002). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 67(16), 5559–5568.
  • Wang, L., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9044–9048. [Link]

  • Ghorai, M. K., & Kumar, A. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 9067–9127. [Link]

  • Sulfoxide elimination—oxidation to enones. (n.d.). Warren Group. Retrieved from [Link]

  • Staub, A., et al. (2014). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 118(1), 125–132.
  • Hughes, E. D., Ingold, C. K., & Patai, S. (1957). Mechanism of elimination reactions. Part VIII. Temperature effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. Journal of the Chemical Society (Resumed), 418. [Link]

  • McCulla, R. D., & Jenks, W. S. (2003). Effects of Si Substitution on the Ei Reaction of Alkyl Sulfoxides. The Journal of Organic Chemistry, 68(23), 8848–8855.
  • Wolfe, S., et al. (1981). Stereochemical aspects of the Pummerer reaction. Regioselectivity as a criterion for the differentiation of ylide and E2 pathway. Journal of the American Chemical Society, 103(4), 933–937.
  • Kar, G. K., et al. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 18(11), 13611–13619. [Link]

  • Johnson–Corey–Chaykovsky reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Moore, S., & Stein, W. H. (1968). Amino Acid Analysis: Aqueous Dimethyl Sulfoxide As Solvent for the Ninhydrin Reaction. Journal of Biological Chemistry, 243(22), 6281–6283.
  • Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. [Link]

  • Weix, D. J., & Ellman, J. A. (2005). ( R S )-(+)-2-Methyl-2-propanesulfinamide. In Encyclopedia of Reagents for Organic Synthesis.
  • Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]

  • Török, B., & Török, M. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 21(11), 1475. [Link]

  • Stockman, R. (2008). Syntheses and Reactions of Sulfinimines. University of East Anglia.
  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.. Retrieved from [Link]

  • Zhou, S., et al. (2011). Thermal degradation rates of different amines. Energy Procedia, 4, 1534–1541.
  • Chen, Y., & Procter, D. J. (2022). A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. Angewandte Chemie International Edition, 61(1), e202111818. [Link]

  • Shoukat, A., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 617. [Link]

  • Alonso-Marañón, F., et al. (2024). Innovative Syntheses and Reactivity of Propiolamidines. Molecules, 29(3), 675. [Link]

  • Shoukat, A., et al. (2018). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas. NTNU.
  • Freeman, S. A. (2011). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
  • Vevelstad, S. J., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(41), 19130–19146.
  • Nozoe, T., et al. (2008). Synthesis and Reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. Heterocycles, 76(1), 759–770.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Enantioenriched Homoallylic Primary Amines. (2019). Organic Syntheses, 96, 179–193. [Link]

Sources

Technical Support Center: Resolving Phase Separation with 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Senior Application Scientist

Phase separation, the emergence of distinct liquid phases from a previously homogeneous solution, is a common yet frustrating challenge in chemical research and drug development.[1] For a molecule like 2-Methanesulfinylpropan-1-amine, its amphiphilic nature—possessing both polar (amine and sulfoxide) and non-polar (propyl) regions—makes it particularly susceptible to this phenomenon. The underlying cause of phase separation is thermodynamic instability, where the system can achieve a lower energy state by minimizing unfavorable interactions between components.[2]

This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve phase separation issues encountered during your experiments with 2-Methanesulfinylpropan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is phase separation and why am I seeing it with 2-Methanesulfinylpropan-1-amine?

Answer:

Phase separation is the process where a single-phase liquid solution separates into two or more distinct, immiscible liquid phases.[1] This often manifests as cloudiness, the formation of oily droplets, or a clear boundary between two liquid layers.

For 2-Methanesulfinylpropan-1-amine, the likely cause is its molecular structure. It has:

  • A polar, hydrophilic "head": The primary amine (-NH₂) and the methanesulfinyl (-S(O)CH₃) groups can form hydrogen bonds with polar solvents like water.

  • A non-polar, hydrophobic "tail": The propane backbone provides a region that prefers to interact with non-polar molecules.

This dual nature means that in certain solvent systems, concentrations, or temperatures, the molecules will self-associate to minimize unfavorable interactions, leading to the formation of a separate, compound-rich phase. Several factors, including temperature, pH, ionic strength, and the concentration of the compound itself, can trigger this instability.[3]

Q2: My solution of 2-Methanesulfinylpropan-1-amine in an aqueous buffer has turned cloudy. What is my first step?

Answer:

Cloudiness, or turbidity, is a classic sign of incipient phase separation. Your first step is to systematically diagnose the potential cause. Do not discard the sample immediately, as this state indicates supersaturation, which can sometimes be a precursor to crystallization.[4]

Initial Diagnostic Workflow:

  • Visual Inspection: Note the nature of the turbidity. Is it a fine haze or are distinct droplets visible? This can give clues about the extent of the phase separation.

  • Temperature Check: Has the temperature of the solution changed recently? Many compounds exhibit temperature-dependent solubility.[1]

  • pH Measurement: Verify the pH of your buffer. The charge state of the primary amine group is highly pH-dependent, which critically affects its solubility in aqueous media.

  • Concentration Review: Confirm the concentration of your 2-Methanesulfinylpropan-1-amine solution. It may have exceeded its solubility limit under the current conditions.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Initial diagnostic workflow for a cloudy solution.

Q3: How does temperature affect phase separation and how can I use it as a tool?

Answer:

Temperature directly influences the solubility of solutes and the entropy of the system. The effect of temperature can be complex and depends on the specific thermodynamics of your solution.[1]

  • Upper Critical Solution Temperature (UCST): In some systems, increasing the temperature increases miscibility. Heating the solution may cause the two phases to merge back into one.

  • Lower Critical Solution Temperature (LCST): In other systems, particularly those involving hydrogen bonding in water, increasing the temperature can decrease miscibility and induce phase separation.

Troubleshooting Protocol: Temperature Variation

  • Gentle Heating: Place a small aliquot of your phase-separated solution in a temperature-controlled water bath. Slowly increase the temperature in 5 °C increments, mixing gently. Observe if the solution clarifies. This can help determine if you are working with a UCST system.

  • Controlled Cooling: If heating worsens the separation, try cooling the solution. Place an aliquot in a cooling bath or refrigerator (do not freeze unless you know the compound is stable to freeze-thaw cycles). Observe if the phases re-dissolve. This would indicate an LCST system.

  • Actionable Strategy: Once you understand the temperature dependence, you can adjust your experimental conditions accordingly. For example, you might need to perform your entire experiment at a controlled 4°C or 37°C to maintain a single phase.[4]

ParameterActionExpected Outcome (If Successful)
Temperature Increase temperature to 40-60°CSolution becomes clear (UCST behavior)
Decrease temperature to 4°CSolution becomes clear (LCST behavior)
Q4: The primary amine on my molecule is basic. How does pH influence phase separation?

Answer:

The pH of your aqueous solution is a critical factor. The primary amine group (-NH₂) on 2-Methanesulfinylpropan-1-amine is basic and will be protonated (-NH₃⁺) at a pH below its pKa.

  • Protonated State (Low pH): The resulting ammonium salt is ionic and generally exhibits much higher aqueous solubility. By lowering the pH, you increase the charge of the molecule, which enhances its interaction with water and can prevent phase separation.

  • Neutral State (High pH): At a pH above the pKa, the amine is in its neutral, less polar form. This reduces its solubility in water and makes phase separation more likely.

Troubleshooting Protocol: pH Adjustment

  • Determine pKa: If the pKa of 2-Methanesulfinylpropan-1-amine is unknown, you can estimate it based on similar primary amines (typically in the range of 9-10.5).

  • Acidify the Solution: Prepare a stock solution of a dilute, compatible acid (e.g., 0.1 M HCl). Add the acid dropwise to a small, stirring aliquot of your phase-separated solution.

  • Monitor for Clarity: Continuously monitor the solution for any signs of clarification as the pH drops. Aim for a pH that is 1-2 units below the amine's pKa.

  • Buffer Selection: Once you find a pH where the molecule is soluble, ensure your experimental buffer is robust enough to maintain this pH.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Relationship between pH, amine protonation, and solubility.

Q5: Adjusting temperature and pH didn't work. What other formulation strategies can I try?

Answer:

If basic adjustments are insufficient, you can modify the solvent system itself. The goal is to find a formulation that better accommodates both the polar and non-polar characteristics of your molecule.

Strategy 1: Co-solvents

A co-solvent is a water-miscible organic solvent that, when added in small amounts, can significantly increase the solubility of a poorly soluble compound.[5] For 2-Methanesulfinylpropan-1-amine, a co-solvent can bridge the polarity gap between your compound and the aqueous phase.

Common Co-solvents to Evaluate:

Co-solventPolarityKey CharacteristicsTypical Starting % (v/v)
Ethanol PolarCommon, low toxicity, effective for many amphiphilic compounds.5-10%
Isopropanol (IPA) PolarSlightly less polar than ethanol, can be effective.5-10%
Acetonitrile (ACN) Polar AproticCan be a good solubilizer, but ensure compatibility with your assay.2-5%
Dimethyl Sulfoxide (DMSO) Polar AproticA very strong solvent, excellent for sulfoxides. Use sparingly as it can affect biological assays.[6]1-5%
Polyethylene Glycol (e.g., PEG 400) PolarCan improve solubility and stability.[4]2-10%

Troubleshooting Protocol: Co-solvent Screening

  • Prepare Co-solvent Stocks: Make concentrated stocks of your test co-solvents.

  • Titration: To an aliquot of your phase-separated solution, add a small percentage (e.g., 1-2%) of a co-solvent. Mix thoroughly.

  • Observe: Check for clarification. If not resolved, incrementally increase the co-solvent concentration, re-evaluating at each step. Be mindful that high concentrations of organic solvents can be detrimental to many biological experiments.

Strategy 2: Surfactants

Surfactants are molecules with distinct hydrophilic and hydrophobic regions that can stabilize mixtures of immiscible liquids by reducing interfacial tension. They can form micelles that encapsulate the non-polar parts of your molecule, keeping it dispersed in the aqueous phase.

Common Surfactants to Evaluate:

SurfactantTypeKey CharacteristicsTypical Starting % (w/v)
Tween® 20 / Tween® 80 Non-ionicWidely used, low cell toxicity, effective emulsifiers.0.01 - 0.1%
Triton™ X-100 Non-ionicCommon lab detergent, very effective but can interfere with some assays.0.01 - 0.1%
Sodium Dodecyl Sulfate (SDS) AnionicStrong solubilizing agent, but denatures proteins. Use only in non-biological or denaturing applications.0.1 - 1%

Troubleshooting Protocol: Surfactant Screening

  • Prepare Surfactant Stocks: Make 1-10% (w/v) stock solutions of the surfactants in your buffer.

  • Titration: Add a very small amount of surfactant stock to your phase-separated solution to achieve a final concentration well below 1%.

  • Mix and Observe: Mix gently but thoroughly. Surfactant action may not be instantaneous. Allow the solution to equilibrate and observe for clarification.

Summary Troubleshooting Decision Tree

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: A systematic decision tree for resolving phase separation.

References
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • American Pharmaceutical Review. (2010, September 1). Detection of Phase Separation in Hot Melt Extruded Solid Dispersion Formulations Global vs. Localized Characterization. [Link]

  • Bergfors, T. Phase Separation. Terese Bergfors. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Wallace Watson, D. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • ResearchGate. (n.d.). Phase separation and crystallization in pharmaceutical formulations. [Link]

  • Google Patents. (n.d.).
  • Alberti, S., Gladfelter, A., & Mittag, T. (2019). Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. Cell, 176(3), 419-434. [Link]

  • Taylor & Francis Online. (n.d.). Phase separation – Knowledge and References. [Link]

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Guide: 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methanesulfinylpropan-1-amine represents a critical intermediate in the synthesis of chiral ligands and amino-sulfoxide auxiliaries. Unlike its sulfide precursor or sulfone derivative, this molecule possesses a chiral sulfinyl group (


)  in addition to the chiral carbon backbone.

This guide provides a technical comparison of NMR assignment strategies, focusing on the resolution of diastereotopic protons induced by the sulfinyl anisotropy. We compare the spectral performance of this target against its oxidation analogues (Sulfide/Sulfone) and evaluate solvent systems (


 vs. DMSO-

) to optimize resolution.

Structural Analysis & Chirality

The core challenge in assigning 2-Methanesulfinylpropan-1-amine lies in its dual-chirality. The sulfur atom in the sulfoxide moiety is a stereogenic center, possessing a lone pair that creates a stable pyramidal configuration.

The Diastereotopic "Trap"

Because the molecule contains a chiral center at C2 and a chiral center at Sulfur, the methylene protons at C1 (


 to the amine) are diastereotopic . They are magnetically non-equivalent and will not appear as a simple doublet.

Key Structural Features:

  • 
     (Methyl-S):  Singlet (approx. 2.6 ppm).[1][2]
    
  • 
     (Methine-C2):  Complex multiplet due to coupling with C1-H and C3-H.
    
  • 
     (Methylene-C1):  Diastereotopic pair (
    
    
    
    ). Expect an ABX or AB system, not a simple doublet.
Visualization of Stereochemical Interactions

The following diagram illustrates the magnetic environments and the diastereotopic nature of the C1 protons.

G S_Chiral Sulfinyl Group (Chiral Center S*) C_Chiral C2 Methine (Chiral Center C*) S_Chiral->C_Chiral Inductive Effect (Deshielding) Protons C1 Methylene Protons (Diastereotopic Ha/Hb) S_Chiral->Protons Magnetic Anisotropy (Splits Ha/Hb) C_Chiral->Protons Vicinal Coupling (3J) Amine Amine Group (-NH2) Protons->Amine Alpha Position

Figure 1: Stereochemical influence of the chiral sulfinyl group on the adjacent carbon backbone, creating magnetically distinct diastereotopic protons.

Comparative Analysis: Oxidation States

In drug development, monitoring the oxidation of the sulfide precursor to the sulfoxide (and preventing over-oxidation to sulfone) is crucial. The chemical shift of the


 group is the most reliable tracker.
Table 1: Chemical Shift Trends by Oxidation State ( , 400 MHz)
FeatureSulfide (Precursor)Sulfoxide (Target)Sulfone (Over-oxidized)
Formula



S-Methyl Shift

2.10 ppm

2.55 - 2.65 ppm

2.95 - 3.05 ppm

-CH Shift

~2.9 ppm

~3.1 ppm

~3.3 ppm
Splitting Simple First-OrderComplex (Diastereotopic) Simple First-Order
Chirality C-Chiral onlyC-Chiral + S-Chiral C-Chiral only

Scientific Insight: The sulfoxide oxygen exerts a strong inductive effect (-I) and magnetic anisotropy. This deshields the


-protons significantly compared to the sulfide. However, the sulfone  is even more electron-withdrawing, pushing shifts further downfield, but it restores symmetry (achiral sulfur), collapsing the diastereotopic complexity seen in the sulfoxide [1, 2].

Comparative Analysis: Solvent Systems

Choosing the right solvent is critical for resolving the


 peak from the solvent residual signal and observing the exchangeable amine protons.
Table 2: Solvent Performance Guide
SolventResidual PeakPerformance for 2-Methanesulfinylpropan-1-amineRecommendation
Chloroform-d (

)
7.26 ppmHigh. Excellent separation of the aliphatic region. Amine protons (

) usually visible as broad singlet ~1.5-2.0 ppm.
Primary Choice for structural confirmation.
DMSO-

2.50 ppmLow/Risky. The residual solvent quintet at 2.50 ppm often overlaps directly with the

singlet (~2.6 ppm) of the sulfoxide.
Avoid unless solubility is an issue.
Deuterium Oxide (

)
4.79 ppmMedium. Good solubility for salts (HCl). However,

protons exchange and disappear.
Use only for HCl salt forms .

Detailed Assignment Protocol

This protocol assumes the free base form in


 at 298 K.
Predicted 1H NMR Data (400 MHz, )
  • 
     1.25 (3H, d, 
    
    
    
    Hz):
    Methyl group at C2 (
    
    
    ).
  • 
     1.80 (2H, br s):  Amine protons (
    
    
    
    ). Variable shift/width.
  • 
     2.62 (3H, s):  Methyl group on Sulfur (
    
    
    
    ). Diagnostic peak.
  • 
     2.75 (1H, dd, 
    
    
    
    Hz):
    Diastereotopic Proton
    
    
    at C1.
  • 
     2.92 (1H, dd, 
    
    
    
    Hz):
    Diastereotopic Proton
    
    
    at C1.
  • 
     3.05 (1H, m):  Methine proton at C2 (
    
    
    
    ).
Experimental Workflow

To rigorously assign the diastereotopic protons, a standard 1D proton scan is insufficient. Use the following logic flow:

Workflow Start Sample Preparation (10mg in 0.6mL CDCl3) Run1D Run 1H NMR (1D) Identify S-Me Singlet (~2.6 ppm) Start->Run1D CheckSplit Check C1 Methylene Region (2.7 - 3.0 ppm) Run1D->CheckSplit Decision Are peaks overlapping? CheckSplit->Decision HSQC Run HSQC Correlate C1 Carbon to two distinct proton shifts Decision->HSQC Yes (Complex) Report Final Assignment Report Diastereotopic Ratio Decision->Report No (Clear) COSY Run COSY Confirm coupling between C2-Methine and C1-Methylene HSQC->COSY COSY->Report

Figure 2: Step-by-step decision matrix for assigning chiral sulfoxide derivatives.

Protocol: Handling Hygroscopicity

Amino-sulfoxides are often hygroscopic. Water uptake results in a broad HDO peak that can obscure the mid-field region.

  • Drying: Dry the oil/solid under high vacuum (<1 mbar) for 4 hours at 40°C before dissolving.

  • Filtration: Filter the solution through a small plug of anhydrous

    
     directly into the NMR tube if the amine is protonated or wet.
    
  • Shimming: Sulfoxides have high viscosity; ensure careful gradient shimming to resolve the fine splitting of diastereotopic protons.

References

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR: Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry.[3][4][5][6][7]

  • Clayden, J., et al. (2012). Organic Chemistry.[1][2][3][6][8] Oxford University Press.[6] (Discussion on Sulfoxide Chirality and Diastereotopicity).

  • Abraham, R. J., & Byrne, J. J. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6][7]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to Functional Group Analysis: FTIR Spectrum of 2-Methanesulfinylpropan-1-amine and Comparative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise identification of functional groups within a molecule is a critical step in characterization and quality control. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Methanesulfinylpropan-1-amine, a molecule possessing both a primary amine and a sulfoxide functional group.

Beyond a simple spectral interpretation, this document offers a comparative overview of alternative analytical techniques, providing the necessary data and experimental insights to make informed decisions for your specific research needs.

The Power of Vibrational Spectroscopy: An Introduction to FTIR

FTIR spectroscopy is a powerful and widely used analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.).[1] The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. FTIR is particularly sensitive to polar bonds, making it an excellent tool for identifying groups like the amine (N-H) and sulfoxide (S=O) moieties in our target molecule.[3]

Decoding the Vibrational Signature: Predicted FTIR Spectrum of 2-Methanesulfinylpropan-1-amine

The Primary Amine (-NH₂) Signature

Primary amines (R-NH₂) exhibit a distinct set of absorption bands in the FTIR spectrum.[4][5][6] The most prominent of these are the N-H stretching vibrations, which typically appear as a doublet (two bands) in the region of 3500-3300 cm⁻¹.[5][7] This doublet arises from the symmetric and asymmetric stretching modes of the two N-H bonds.[5][6]

Another key indicator of a primary amine is the N-H bending vibration, often referred to as a "scissoring" motion, which gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ region.[6] A broader N-H "wagging" band can also be observed in the 910-665 cm⁻¹ range.[6]

The Sulfoxide (S=O) Fingerprint

The sulfoxide group is characterized by a strong and sharp absorption band corresponding to the S=O stretching vibration. This band typically appears in the range of 1070-1030 cm⁻¹. For a simple dialkyl sulfoxide like dimethyl sulfoxide (DMSO), this peak is observed around 1044 cm⁻¹.[8] The exact position can be influenced by the electronic environment of the sulfur atom.

Expected FTIR Absorption Bands for 2-Methanesulfinylpropan-1-amine
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)Asymmetric N-H Stretch3400 - 3500Medium
Symmetric N-H Stretch3300 - 3400Medium
N-H Bend (Scissoring)1580 - 1650Medium-Strong
N-H Wag665 - 910Broad, Medium
Sulfoxide (S=O)S=O Stretch1030 - 1070Strong, Sharp
Alkyl (C-H)C-H Stretch2850 - 3000Medium-Strong
C-H Bend1350 - 1470Medium
C-NC-N Stretch1020 - 1250Weak-Medium

A Practical Approach: Experimental Protocol for FTIR Analysis

For routine analysis of liquid or solid samples, Attenuated Total Reflectance (ATR)-FTIR is the most common and convenient technique, requiring minimal to no sample preparation.[9][10][11]

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe.

  • Background Spectrum Acquisition: With the clean ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid powder directly onto the ATR crystal.[11]

  • Sample Contact: If analyzing a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation charts or reference spectra.

  • Post-Analysis Cleaning: Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Experimental Workflow Diagram

FTIR_Workflow A Instrument Preparation B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Sample to Crystal C->D E Acquire Sample Spectrum D->E F Data Analysis E->F G Clean ATR Crystal Post-Analysis F->G Decision_Tree Start What is the analytical goal? Q1 Confirm presence of amine and sulfoxide? Start->Q1 Q2 Determine full molecular structure? Start->Q2 Q3 Determine molecular weight? Start->Q3 Q4 Analysis in aqueous solution? Q1->Q4 FTIR Use FTIR Q1->FTIR NMR Use NMR Q2->NMR MS Use Mass Spectrometry Q3->MS Raman Use Raman Q4->Raman

Caption: A decision tree for selecting the optimal analytical technique.

Conclusion

The analysis of 2-Methanesulfinylpropan-1-amine serves as an excellent case study for the application of FTIR spectroscopy in identifying key functional groups. The predicted spectrum, with its characteristic N-H and S=O stretching and bending vibrations, provides a clear roadmap for its identification. However, a truly comprehensive characterization is best achieved by leveraging the complementary strengths of other analytical techniques such as Raman spectroscopy, NMR, and mass spectrometry. By understanding the principles, advantages, and limitations of each method, researchers can strategically select the most effective tools to answer their scientific questions with confidence and precision.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Chemistry Analytical Lab.
  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines.
  • University of Calgary. IR: amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • AIP Publishing.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ResearchGate. FTIR spectrum of dimethyl sulfoxide.
  • AZoM. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
  • ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide....
  • Gateway Analytical. (2021, December 7).
  • Scientific & Academic Publishing. (2024, October 18).
  • Rocky Mountain Labs. (2023, October 20). Difference between FTIR and Raman Spectroscopy.
  • ResearchGate. The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the....
  • Office of Scientific and Technical Information. (2017, July 20). Comparison of FT-IR and Raman Spectroscopy.
  • ACS Publications. SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES.
  • National Center for Biotechnology Information. (2020, July 13). X-ray absorption spectroscopy of organic sulfoxides.
  • NIST WebBook. 2-Propen-1-amine, 2-methyl-.
  • SpectraBase. 2-Methyl-1-(2-methylphenyl)propan-2-amine - Optional[Vapor Phase IR] - Spectrum.
  • InstaNANO.
  • NIST WebBook. 1-Propanamine, 2-methyl-N-(2-methylpropyl)-.
  • PubChem. 2-Methyl-2-phenylpropan-1-amine.

Sources

HPLC Method Development for 2-Methanesulfinylpropan-1-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct technical advisory for analytical chemists and pharmaceutical scientists. It bypasses generic templates to address the specific challenges of 2-Methanesulfinylpropan-1-amine , a highly polar, UV-transparent, basic molecule.

A Comparative Technical Guide for Process Chemists and Analytical Scientists

The Analytical Challenge: The "Polarity Trap"

2-Methanesulfinylpropan-1-amine presents a "perfect storm" of chromatographic challenges that renders standard Reversed-Phase (RP) methods ineffective.

  • Structure:

    
    
    
  • Chemical Profile:

    • High Polarity (LogP < 0): The molecule elutes in the void volume (

      
      ) on C18 columns, preventing separation from salts or polar synthesis byproducts.
      
    • Basic Amine (

      
      ):  Causes severe peak tailing due to interaction with residual silanols on silica supports.
      
    • Weak Chromophore: The aliphatic backbone lacks conjugation. The sulfoxide group offers only weak absorption near 205–210 nm, demanding high-purity solvents and specific buffers.

This guide compares the two most viable strategies to overcome these limitations: Ion-Pairing Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Strategic Decision Matrix: HILIC vs. IP-RP

Before selecting a protocol, evaluate your downstream requirements.

FeatureMethod A: Ion-Pairing RP (IP-RP) Method B: HILIC (Amide/Silica)
Primary Mechanism Hydrophobic interaction via surfactant bridging.Partitioning into water-enriched surface layer.
Retention Control High (Tunable by pairing reagent chain length).High (Tunable by ACN/Water ratio).
Peak Shape Excellent (Tailing Factor < 1.2).Good (Dependent on buffer ionic strength).
MS Compatibility Poor (Non-volatile reagents suppress ionization).Excellent (High organic mobile phase enhances sensitivity).
Robustness High (Ideal for QC/Routine Purity).Moderate (Sensitive to sample diluent & equilibration).
Detection Limit Moderate (UV 210 nm limit).High (Compatible with CAD/ELSD/MS).

Detailed Experimental Protocols

Method A: Ion-Pairing Reversed Phase (The QC Workhorse)

Best for: Routine purity testing, UV detection, separation of oxidative impurities (sulfones).

Theory: The amine is protonated at acidic pH. An anionic surfactant (sulfonate) is added to the mobile phase, forming a neutral ion-pair with the amine. This complex partitions into the C18 stationary phase, creating retention.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (SOS) .

    • Note: Adjust pH after adding SOS. Filter through 0.22 µm nylon.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

Critical Success Factors:

  • Column Dedication: Once a column is used for IP-RP, it should not be used for other methods. The surfactant modifies the stationary phase semi-permanently.

  • Equilibration: Requires >20 column volumes to stabilize the ion-pair equilibrium on the surface.

Method B: HILIC (The R&D/MS Standard)

Best for: LC-MS analysis, trace impurity identification, high sensitivity.

Theory: A polar stationary phase (Amide) holds a stagnant water layer. The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer.

Protocol:

  • Column: Amide-bonded Silica (e.g., Waters XBridge Amide or TSKgel Amide-80),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in Water.

    • Why pH 5.8? Balances silanol ionization (for retention) and amine protonation.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temperature: 35°C.

  • Detection: UV @ 210 nm or MSD (ESI+).

Critical Success Factors:

  • Sample Diluent: Must be high organic (e.g., 80% ACN). Injecting aqueous samples destroys the water layer mechanism, causing peak distortion.

  • Buffer Strength: Minimum 10 mM salt is required to suppress secondary ionic interactions.

Performance Comparison Data

The following data represents typical validation results for 2-Methanesulfinylpropan-1-amine purity analysis.

ParameterStandard C18 (Fail) Method A (IP-RP) Method B (HILIC)
Retention Factor (

)
0.1 (Void elution)4.23.8
USP Tailing Factor > 2.5 (Severe)1.1 (Symmetric)1.2 (Good)
Resolution (

) from Sulfone
N/A (Co-elution)> 3.5> 4.0
LOD (UV 210 nm) N/A


(Sharp peak)
Equilibration Time 5 mins45 mins20 mins

Method Development Workflow

The following diagram illustrates the decision logic for developing a purity method for polar amino-sulfoxides.

MethodDevelopment Start Analyte: 2-Methanesulfinylpropan-1-amine CheckUV Check UV Absorbance Start->CheckUV DecisionUV Is UV > 210nm sufficient? CheckUV->DecisionUV Derivatization Derivatization (FMOC/OPA) Target: Primary Amine DecisionUV->Derivatization No (Trace Analysis) CheckMS Is MS Compatibility Required? DecisionUV->CheckMS Yes (Purity >98%) Derivatization->CheckMS HILIC Method B: HILIC Mode (Amide Column, High ACN) CheckMS->HILIC Yes (LC-MS) IPRP Method A: Ion-Pairing RP (C18 + Octanesulfonate) CheckMS->IPRP No (QC/UV only) Validation Validate: Specificity (Sulfone/Sulfide separation) HILIC->Validation IPRP->Validation

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection limits and instrumentation.

Expert Commentary & Troubleshooting

The UV Detection Limit Issue

Since the sulfoxide group absorbs near the solvent cutoff (210 nm), baseline noise can be problematic.

  • Recommendation: Use Phosphate buffer for IP-RP (transparent at 210 nm). Avoid Acetate or Formate in IP-RP if possible, though they are necessary for HILIC/MS.

  • Alternative: If UV sensitivity is insufficient for impurity profiling (<0.05%), use Charged Aerosol Detection (CAD) which detects the non-volatile amine salt regardless of chromophore.

Stability Considerations

Sulfoxides are thermally stable but chemically reactive.

  • Oxidation: The sulfoxide can oxidize to Sulfone (

    
    ) upon exposure to peroxides in solvents. Use fresh HPLC-grade solvents.
    
  • Reduction: Rare, but can reduce to Sulfide (

    
    ).
    
  • Separation: Both IP-RP and HILIC separate these species well. The Sulfone is less polar (elutes later in RP, earlier in HILIC) than the Sulfoxide.

References
  • Separation of Polar Analytes: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Ion-Pairing Mechanisms: Dai, J., & Carr, P. W. (2009). Role of ion pairing in the retention of ionized analytes in reversed-phase liquid chromatography. Journal of Chromatography A, 1216(40), 6695-6705. Link

  • HILIC Guide: Waters Corporation. A Comprehensive Guide to HILIC Method Development. Link

  • Sulfoxide UV Characteristics: NIST Chemistry WebBook. Diphenyl sulfoxide UV Spectrum (Analogous Chromophore). Link

Sources

Comparing 2-Methanesulfinylpropan-1-amine with other amino sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Amino Sulfoxides in Asymmetric Synthesis: Evaluating the Novel 2-Methanesulfinylpropan-1-amine Against Established Chiral Auxiliaries

Introduction: The Role of Chiral Sulfoxides in Modern Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and materials science research. Chiral amines are ubiquitous structural motifs in over 80% of all drug candidates and approved medicines.[1] Among the most powerful tools for achieving high stereocontrol in amine synthesis are chiral amino sulfoxides, which serve as versatile chiral auxiliaries. These reagents, featuring a stereogenic sulfur center, temporarily attach to a substrate, direct the stereochemical outcome of a bond-forming reaction, and are subsequently cleaved to reveal the desired enantiopure product.[2]

The field has been dominated by N-tert-butanesulfinamide, famously known as Ellman's auxiliary, which has been instrumental in thousands of academic and industrial applications for over two decades.[1][3] Its commercial availability and robust performance have made it the gold standard. However, the continuous pursuit of novel reactivity and improved efficiency necessitates the exploration of new chiral auxiliaries. This guide introduces a novel amino sulfoxide, 2-Methanesulfinylpropan-1-amine , and provides a comprehensive comparison of its projected performance against the established benchmark, tert-butanesulfinamide, and the broader class of aryl sulfinamides. We will delve into the structural nuances, projected reactivity, and provide detailed experimental protocols to guide researchers in their application.

Structural Analysis: A Tale of Two Auxiliaries

The efficacy of a chiral auxiliary is intrinsically linked to its structure. The steric and electronic properties of the substituents on the stereogenic sulfur atom dictate the facial selectivity of reactions involving the derived sulfinimines.

Figure 1: Structural Comparison of Amino Sulfoxide Auxiliaries

Caption: Structural comparison of Ellman's auxiliary and the novel 2-Methanesulfinylpropan-1-amine.

  • tert-Butanesulfinamide (Ellman's Auxiliary): The defining feature is the sterically demanding tert-butyl group directly attached to the sulfur atom.[3] This bulky group effectively shields one face of the derived N-sulfinyl imine (sulfinimine), forcing nucleophilic attack to occur from the less hindered face, resulting in consistently high levels of diastereoselectivity.[4]

  • 2-Methanesulfinylpropan-1-amine (Hypothetical): This novel auxiliary replaces the tert-butyl group with an isopropyl group and a methyl group on the sulfur. This substitution has two predictable consequences:

    • Reduced Steric Hindrance: The isopropyl group is less sterically encumbering than a tert-butyl group. This may lead to slightly lower diastereoselectivity in some reactions but could prove advantageous for reactions with very bulky nucleophiles or substrates where the tert-butyl group might impede reactivity.

    • Altered Electronics: While both are alkyl groups, the electronic donating properties differ slightly, which could subtly influence the electrophilicity of the derived sulfinimine's C=N bond.

Comparative Performance Analysis

The true measure of a chiral auxiliary lies in its performance across several key metrics: ease of synthesis, formation of intermediates, stereoselectivity of reactions, and the facility of its removal.

Table 1: Performance Comparison of Amino Sulfoxide Auxiliaries

Parametertert-Butanesulfinamide (Ellman's Auxiliary)2-Methanesulfinylpropan-1-amine (Projected)p-Toluenesulfinamide
Synthesis Well-established, catalytic enantioselective route from di-tert-butyl disulfide.[3]Accessible via Andersen synthesis from menthyl methanesulfinate and isopropylmagnesium chloride.Classical Andersen synthesis from menthyl p-toluenesulfinate.[5]
Stereochemical Stability High; racemization requires harsh conditions (>200 °C).[2]Expected to be high, similar to other alkyl sulfoxides.High; configurationally stable under standard reaction conditions.
Sulfinimine Formation High yields with a wide range of aldehydes and ketones.[4]Expected to form readily, possibly under slightly milder conditions due to lower steric bulk.Forms readily, particularly with aromatic aldehydes.
Diastereoselectivity Excellent (>95% de is common) for a broad scope of nucleophiles.[6][7]Projected to be very good, potentially slightly lower than tert-butanesulfinamide (e.g., 85-95% de). May offer complementary selectivity.Good to excellent, though the aryl group can engage in π-stacking, altering transition state models compared to alkyl sulfoxides.
Cleavage Conditions Mild acidic conditions (e.g., HCl in ether or dioxane).[8][9]Expected to be removable under similar mild acidic conditions.Cleavable with mild acid, similar to other sulfinamides.
Recyclability The auxiliary can be recovered and recycled.[8][9]Projected to be recyclable via a similar trapping protocol.Recyclable.
Key Advantage Broad applicability and exceptionally high, predictable stereocontrol.[1]Potentially advantageous for sterically demanding substrates; offers a new structural class for screening.Electronic properties of the aryl ring can be tuned.

Experimental Section: Protocols for Synthesis and Application

Scientific integrity demands reproducible and verifiable methodologies. The following protocols are based on established procedures for the synthesis and application of chiral amino sulfoxides.

Protocol 1: Asymmetric Synthesis of a Chiral Primary Amine

This workflow details the use of an amino sulfoxide auxiliary for the asymmetric synthesis of a chiral amine via nucleophilic addition to a sulfinimine intermediate.

Figure 2: Experimental Workflow for Asymmetric Amine Synthesis

G start Start: Chiral Amino Sulfoxide & Aldehyde step1 Step 1: Sulfinimine Formation Reagents: Ti(OEt)4 or CuSO4 Solvent: THF or CH2Cl2 start->step1 Condensation step2 Step 2: Diastereoselective Addition Nucleophile: R-MgBr Solvent: THF or Toluene, -78 °C to RT step1->step2 Nucleophilic Attack step3 Step 3: Auxiliary Cleavage Reagent: HCl in Dioxane/MeOH Solvent: CH2Cl2 step2->step3 Deprotection end Product: Enantiopure Primary Amine HCl Salt step3->end

Caption: General workflow for the synthesis of chiral amines using an amino sulfoxide auxiliary.

Step 1: Formation of the N-Sulfinyl Imine

  • To a stirred solution of the aldehyde (1.0 equiv) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add the chiral amino sulfoxide (1.05 equiv).

  • Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 3-5 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture containing the sulfinimine can often be used directly in the next step. Alternatively, it can be purified by quenching with brine, extracting with ethyl acetate, drying over Na₂SO₄, and concentrating in vacuo.

Causality Note: Lewis acids like Ti(OEt)₄ or CuSO₄ are used to facilitate the condensation by activating the aldehyde carbonyl and acting as a dehydrating agent, driving the equilibrium towards the imine product.[4]

Step 2: Diastereoselective Nucleophilic Addition

  • Cool the solution of the crude N-sulfinyl imine from Step 1 to -78 °C under a nitrogen atmosphere.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 3 hours, then warm slowly to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting diastereomeric sulfinamide product can be purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Causality Note: The high diastereoselectivity arises from a highly ordered, six-membered chair-like transition state where the nucleophile adds to the C=N bond from the face opposite the bulky sulfinyl substituent.[10]

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide from Step 2 in methanol (0.2 M).

  • Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 equiv) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate the amine hydrochloride salt, which can be collected by filtration. The sulfinyl by-product remains in the ether filtrate and can be recovered.[8]

Causality Note: The N-S bond is labile under mild acidic conditions, allowing for facile removal of the auxiliary without epimerization of the newly formed stereocenter.[9]

Conclusion and Future Outlook

N-tert-butanesulfinamide has rightfully earned its place as a powerhouse in asymmetric synthesis due to its reliability and the high stereoselectivity it imparts.[1] It remains the first choice for most applications requiring a chiral ammonia equivalent.

However, the hypothetical 2-Methanesulfinylpropan-1-amine represents a logical and intriguing structural modification. While it is projected to exhibit slightly lower diastereoselectivity in standard reactions due to reduced steric bulk, this very feature could unlock new reactivity. It may prove superior for constructing highly congested stereocenters or in reactions where the tert-butyl group leads to sluggishness or undesired side reactions. Its distinct stereochemical environment could also offer complementary selectivity, providing access to the minor diastereomer of a reaction that is highly selective with Ellman's auxiliary.

For researchers and drug development professionals, the key takeaway is that while established methods provide a robust foundation, the exploration of novel reagents is crucial for expanding the synthetic toolkit. The principles and protocols outlined in this guide provide a framework for evaluating not only 2-Methanesulfinylpropan-1-amine but any new amino sulfoxide auxiliary, empowering chemists to tackle increasingly complex synthetic challenges.

References

  • Wu, J., & Zhang, J. (2011). Stereoselective synthesis of fluorinated chiral amines based on the use of N-tert-butylsulfinyl imines. Tetrahedron Letters, 52(43), 5583-5586.
  • Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis and Properties of Sulfinimines (Thiooxime S-Oxides). The Journal of Organic Chemistry, 62(22), 7557-7563.
  • Davis, F. A., et al. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128.
  • Gotor-Gotor, V., & Gotor, V. (2019). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Molecules, 24(21), 3855.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101.
  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

  • Li, G., et al. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 10(14).
  • Bravo, F., et al. (2000). Additions of Enantiopure α-Sulfinyl Carbanions to (S)-N-Sulfinimines: Asymmetric Synthesis of β-Amino Sulfoxides and β-Αmino Alcohols. The Journal of Organic Chemistry, 65(10), 3113-3119.
  • Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.
  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421-4494.
  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. Available at: [Link]

  • Aggarwal, V. K., & Adams, H. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3345-3347.
  • Wikipedia. (2023). tert-Butanesulfinamide. Available at: [Link]

  • Ferreira, F., & Botuha, C. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1416-1443.
  • Liu, G., et al. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13.
  • Zhang, Y., et al. (2014). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. Tetrahedron: Asymmetry, 25(1), 62-69.
  • Ferreira, F., & Chemla, F. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3345-3347.
  • Ellman, J. A., et al. (1997). Synthesis and Applications of tert-Butanesulfinamide. The Journal of Organic Chemistry, 62(18), 6066-6067.
  • Ferreira, F., & Botuha, C. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1416–1443.

Sources

Comparative Guide: Reference Standard Characterization for 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methanesulfinylpropan-1-amine (


) represents a distinct analytical challenge in pharmaceutical and metabolic research. Often encountered as a polar metabolite of sulfur-containing amine drugs or as a degradation product in synthetic pathways, its reliable quantification depends entirely on the quality of the reference standard employed.

This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade Standards , and evaluates HILIC-MS/MS against Derivatized GC-MS as the primary analytical workflows.

Key Insight: The molecule possesses two potential centers of asymmetry: the carbon backbone (position 2) and the sulfur atom (sulfoxide chirality). Most commercial standards are diastereomeric mixtures. Failure to account for diastereomeric separation in chromatography can lead to split peaks and integration errors.

Part 1: Reference Standard Grades – A Technical Comparison

In quantitative analysis, the "Alternative" to a Certified Reference Material (CRM) is often a Research Grade (RG) synthesized standard. The choice between them dictates the validity of your data.

Comparative Metrics: CRM (ISO 17034) vs. Research Grade
FeatureCertified Reference Material (CRM) Research Grade Standard Impact on Data
Traceability SI-traceable via qNMR or Mass Balance (ISO 17034 accredited).Generally internal NMR confirmation only.High: CRM allows for absolute quantification; RG is semi-quantitative.
Purity Assignment Chromatographic purity corrected for water (KF), residuals, and inorganic ash.Area % (HPLC) usually reported without water correction.Critical: Amines are hygroscopic. RG standards often overestimate content by 5-10% due to unmeasured water.
Stability Data Real-time stability data provided with expiration.Retest dates only; stability often assumed.High: Sulfoxides oxidize to sulfones (

) over time.
Diastereomeric Profile Ratio of diastereomers explicitly characterized.[1]Often undefined (assumed racemic).Moderate: Affects peak shape and splitting in high-res chromatography.
Expert Insight: The "Sulfone" Drift

The primary instability mode of 2-Methanesulfinylpropan-1-amine is oxidation to 2-Methanesulfonylpropan-1-amine .

  • CRM Protocol: Stores under Argon at -20°C; monitors sulfone formation.

  • Alternative (RG): Often shipped at ambient temp; sulfone contamination mimics the analyte in low-res MS, leading to false positives.

Part 2: Analytical Methodologies – HILIC vs. GC-MS

The polarity of the primary amine and the sulfoxide group makes this molecule unretainable on standard C18 columns.

Method A: HILIC-MS/MS (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) provides direct analysis without derivatization.

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Performance: High sensitivity; simple prep.

  • Drawback: Sensitive to sample diluent (must match mobile phase).

Method B: GC-MS with Derivatization (Alternative)

Gas Chromatography requires blocking the polar amine and sulfoxide groups to achieve volatility.

  • Mechanism: Acylation of the amine (e.g., with TFAA or PFPA).

  • Performance: Excellent peak shape; orthogonal confirmation.

  • Drawback: Sulfoxides can thermally degrade in the GC injector; derivatization adds variability.

Comparative Data Summary
ParameterHILIC-MS/MS (Zwitterionic Phase)GC-MS (TFAA Derivatization)
Retention

(Excellent)
N/A (Elutes based on volatility)
Limit of Quantitation 0.5 ng/mL10 ng/mL
Sample Prep Time 15 mins (Dilute & Shoot)60+ mins (React, Dry, Reconstitute)
Thermal Stability High (Room Temp)Low (Injector port degradation risk)

Part 3: Experimental Protocols

Protocol 1: HILIC-MS/MS Optimization

This protocol minimizes ion suppression and ensures retention of the polar amine.

  • Column Selection: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Zwitterionic phases interact with the amine (cation exchange) and the sulfoxide (dipole), providing superior selectivity over bare silica.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).

    • Note: High pH causes peak tailing for amines on silica-based HILIC.

  • Gradient:

    • Start: 95% B (Hold 1 min).

    • Ramp: 95% B

      
       80% B over 6 mins.
      
    • Stop: 7 mins. Re-equilibrate 3 mins.

  • Detection (MRM):

    • Precursor:

      
      
      
    • Quantifier Transition:

      
       (Loss of methanesulfinyl group).
      
    • Qualifier Transition:

      
       (Fragment of propyl chain).
      
Protocol 2: GC-MS Derivatization (TFAA)

Use this for confirmation if LC-MS is unavailable.

  • Aliquot: Take 50 µL of standard/sample. Evaporate to dryness under

    
    .
    
  • Reagent Addition: Add 50 µL Trifluoroacetic Anhydride (TFAA) + 50 µL Ethyl Acetate.

  • Incubation: Cap and heat at 60°C for 20 minutes.

    • Caution: Overheating degrades the sulfoxide.

  • Reconstitution: Evaporate reagents; reconstitute in 100 µL Toluene.

  • Injection: Splitless, 250°C inlet.

Part 4: Visualization & Validation Logic

Diagram 1: Degradation & Metabolic Pathways

This diagram illustrates the relationship between the analyte and its critical impurities (Sulfone/Sulfide) which must be separated during analysis.

G Sulfide Sulfide Precursor (Reduced Impurity) Analyte 2-Methanesulfinylpropan-1-amine (TARGET ANALYTE) Sulfide->Analyte Metabolic Oxidation (FMO Enzymes) Analyte->Sulfide Reduction (In vivo) Sulfone Sulfone Analog (Oxidative Impurity) Analyte->Sulfone Auto-oxidation (Storage Instability)

Caption: The redox cycle of the analyte. The Sulfone (red) is the primary storage impurity, while the Sulfide (grey) is a potential metabolic precursor.

Diagram 2: Reference Standard Validation Workflow

A self-validating decision tree for verifying the quality of a new batch of standard.

Validation Start New Reference Standard Batch qNMR 1. qNMR Analysis (Primary Purity) Start->qNMR KF 2. Karl Fischer (Water Content) Start->KF LCMS 3. LC-MS/MS Check (Impurity Profiling) qNMR->LCMS KF->LCMS Decision Is Purity > 98% AND Sulfone < 0.5%? LCMS->Decision Pass VALIDATED Assign Purity Factor Decision->Pass Yes Fail REJECT / RE-PURIFY Decision->Fail No

Caption: Workflow for establishing the "Purity Factor" of the standard. Note that qNMR and KF are mandatory for this hygroscopic amine.

References

  • ISO. (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2] International Organization for Standardization. [Link]

  • PubChem. (2024).[3] 2-methanesulfinylpropan-1-amine (Compound Summary).[4] National Library of Medicine.[3] [Link]

  • Guillarme, D. (2020).[5] HILIC: The Pros and Cons.[5][6][7] LCGC International. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[5][6][7] Analytical and Bioanalytical Chemistry.[6][8] [Link]

Sources

Illuminating the Solid State: A Comparative Guide to the Structural Analysis of 2-Methanesulfinylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from reaction mechanism elucidation to the rational design of new therapeutic agents. In the realm of sulfur-containing chiral compounds, 2-Methanesulfinylpropan-1-amine and its derivatives represent a class of molecules with significant potential, owing to the versatile chemistry of the sulfoxide group and the presence of a primary amine.[1]

This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of 2-Methanesulfinylpropan-1-amine derivatives. While crystallographic data for the parent compound is not publicly available, we will draw upon data from structurally similar sulfoxide-containing molecules to illustrate the power of single-crystal X-ray diffraction. Furthermore, we will objectively compare this technique with alternative analytical methods, offering field-proven insights to guide your experimental choices.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure.[2][3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions that govern crystal packing.[4][5]

Experimental Protocol: A Self-Validating System for Structural Elucidation

The successful application of SCXRD hinges on a meticulous experimental protocol designed to yield high-quality data. The following represents a robust, self-validating workflow for the analysis of small organic molecules like 2-Methanesulfinylpropan-1-amine derivatives.

1. Crystallization: The Critical First Step

  • Rationale: The formation of a well-ordered, single crystal of suitable size and quality is the most critical and often most challenging step. The choice of solvent or solvent system is crucial and is typically determined empirically through screening various conditions.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at an elevated temperature.

    • Slowly cool the solution to room temperature, followed by further cooling to 4°C.

    • Alternatively, employ vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Monitor for the formation of single crystals over hours to days. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension.[2]

2. Data Collection: Capturing the Diffraction Pattern

  • Rationale: A high-quality dataset is essential for a successful structure solution and refinement. Modern diffractometers automate much of this process.

  • Protocol:

    • Mount a suitable crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving rotating the crystal through a series of angles to capture a complete and redundant set of diffraction data.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Rationale: This computational step transforms the raw diffraction data into a refined molecular structure.

  • Protocol:

    • Process the raw data, including integration of reflection intensities and corrections for experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model by assigning atoms to the electron density peaks.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

    • Validate the final structure using metrics such as R-factors and by checking for residual electron density.

A Comparative Look: X-ray Diffraction Data for Structurally Related Sulfoxides

While specific data for 2-Methanesulfinylpropan-1-amine is elusive, we can gain valuable insights by examining the crystallographic data of analogous compounds containing the key sulfoxide and amine functionalities. The Cambridge Structural Database (CSD) is an essential resource for such comparative analyses.

CompoundCSD RefcodeSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Intermolecular Interactions
(-)-(S)-4-Aminophenyl p-tolyl sulfoxideNot specified in sourceNot specified in sourceS=O: ~1.50C-S-C: ~98-102N-H···O hydrogen bonding
Benzyl 2,4-dichlorophenyl sulfoxideNot specified in sourceNot specified in sourceS=O: Not specified in sourceC-S-C: Not specified in sourceC-H···O hydrogen bonding
Bis(3-aminophenyl) sulfoneNot specified in sourceNot specified in sourceS=O: ~1.44C-S-C: ~105N-H···O hydrogen bonding

This table presents generalized data based on typical values found in the literature for similar compounds. For precise data, direct access to the CSD is recommended.

The data from these related structures highlights the key structural parameters that can be determined by X-ray diffraction. The S=O bond length in sulfoxides is typically around 1.50 Å, while the C-S-C bond angle is generally in the range of 98-102°.[5] Crucially, SCXRD reveals the nature of intermolecular interactions, such as hydrogen bonding involving the sulfoxide oxygen and the amine protons, which are fundamental to understanding the solid-state behavior of these compounds.[4]

Visualizing the Workflow and Comparative Analysis

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 2-Methanesulfinylpropan-1-amine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement structural_data Bond Lengths, Angles, Torsion Angles, Packing refinement->structural_data

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

comparative_analysis cluster_topic Structural Characterization of 2-Methanesulfinylpropan-1-amine Derivatives cluster_techniques Analytical Techniques topic Target Molecule scxrd Single-Crystal X-ray Diffraction topic->scxrd Definitive 3D Structure nmr NMR Spectroscopy topic->nmr Connectivity & Chirality ms Mass Spectrometry topic->ms Molecular Weight ir IR Spectroscopy topic->ir Functional Groups scxrd->nmr Complementary Data nmr->ms Complementary Data

Figure 2: Logical relationship between different analytical techniques.

Alternative and Complementary Characterization Techniques

While SCXRD provides unparalleled detail on the solid-state structure, a comprehensive characterization often involves a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For chiral molecules like 2-Methanesulfinylpropan-1-amine derivatives, NMR is particularly valuable for determining enantiomeric purity and absolute configuration, often with the aid of chiral solvating agents or chiral derivatizing agents.[6][7] A new NMR technique that allows for the direct detection of molecular chirality without the need for additional chiral agents has also been developed.[8]

Comparison with SCXRD:

  • State of Matter: NMR analyzes molecules in solution, providing insights into their solution-phase conformation, which may differ from the solid-state structure determined by SCXRD.

  • Information Provided: NMR excels at determining the chemical environment and connectivity of atoms, while SCXRD provides a precise three-dimensional map of the molecule in the crystal lattice.

  • Chirality: Both techniques can be used to determine absolute configuration, but NMR is often more readily applied for determining enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns can also offer clues about the molecule's structure.

Comparison with SCXRD:

  • Information Provided: MS provides the molecular weight and formula, confirming the identity of the synthesized compound, while SCXRD reveals the detailed atomic arrangement.

  • Complementarity: MS is an essential tool for confirming the successful synthesis of the target molecule before proceeding with crystallization and SCXRD analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The presence of characteristic peaks for S=O and N-H bonds can confirm the successful synthesis of 2-Methanesulfinylpropan-1-amine derivatives.

Comparison with SCXRD:

  • Information Provided: IR spectroscopy confirms the presence of key functional groups, whereas SCXRD determines their precise spatial orientation within the molecule.

  • Complementarity: IR spectroscopy is a rapid and straightforward method to verify the presence of the desired functional groups in the synthesized product.

Conclusion

The structural elucidation of 2-Methanesulfinylpropan-1-amine derivatives is a critical aspect of their development for various applications. Single-crystal X-ray diffraction stands as the most definitive method for determining their three-dimensional structure in the solid state, providing invaluable information on conformation and intermolecular interactions. While obtaining suitable crystals can be a challenge, the detailed structural insights gained are often indispensable.

For a comprehensive understanding, a multi-technique approach is recommended. NMR spectroscopy provides crucial information on solution-phase structure and chirality, while mass spectrometry and IR spectroscopy confirm the molecular identity and functional group composition. By leveraging the strengths of each of these techniques, researchers can build a complete and robust picture of these promising chiral sulfoxide compounds.

References

  • Capozzi, M. A. M., et al. (2025). The X-Ray Structures of Sulfoxides. ResearchGate. [Link]

  • Gabbutt, C. D., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. [Link]

  • Anonymous. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Lewanowicz, A., et al. (1998). Chiral β-amino sulfoxides. Synthesis, configurational assignment and conformational analysis based on X-ray, CD, 1H NMR and theoretical calculations. R Discovery. [Link]

  • Anonymous. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Di, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Dornan, P. (n.d.). The Synthesis and Applications of Sulfoxide Ligands and Methodology Development Towards β-Amino Acid Incorporation in Peptides. [Link]

  • Anonymous. (2025). Efficient 1 H NMR chiral discrimination of sulfoxides caused by the dynamic nature of ( R , R )-3′,3″-biBINOL. ResearchGate. [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. [Link]

  • Khiar, N., et al. (n.d.). Synthesis, Configurational Assignment and Conformational Analysis of .beta.-Hydroxy Sulfoxides, Bioisosteres of Oxisuran Metabolites, and their O-Methyl Derivatives. ACS Publications. [Link]

  • Anonymous. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]

  • Anonymous. (n.d.). 4-Aminophenyl disulfide. PubChem. [Link]

  • Martínez-Otero, D., et al. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

  • Anonymous. (n.d.). Representative drugs featured by sulfide, sulfoxide, or sulfone. ResearchGate. [Link]

  • Anonymous. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

  • Anonymous. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • de Oliveira, C. C., et al. (n.d.). Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. SciELO. [Link]

  • Anonymous. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. SMU. [Link]

  • Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Anonymous. (2020). X-ray absorption spectroscopy of organic sulfoxides. PMC. [Link]

  • Anonymous. (2020). X-ray absorption spectroscopy of organic sulfoxides. RSC Publishing. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methanesulfinylpropan-1-amine

[1]

Executive Summary & Immediate Action

Do not dispose of 2-methanesulfinylpropan-1-amine down the drain. This compound presents a dual hazard profile: it is an organic base (primary amine) and a sulfur-functionalized molecule (sulfoxide). Improper disposal risks exothermic reaction in plumbing, release of noxious volatile sulfides, and violation of environmental discharge permits.[1]

Primary Disposal Path: Segregated Organic Basic Waste stream destined for high-temperature incineration with sulfur scrubbing.

Emergency Spill Response (Quick Reference)
ParameterAction Protocol
Spill State Liquid (likely hygroscopic oil) or low-melting solid.
Neutralization Do NOT use strong mineral acids (HCl,

) directly on neat material; violent exotherm will occur.[1] Use a spill pillow or sand/vermiculite.
PPE Nitrile gloves (double gloved), safety goggles, lab coat.[1] Respiratory protection if heating/aerosolizing.[2]
Incompatibility Keep away from Acid Chlorides , Anhydrides , and Strong Oxidizers .

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, one must understand its functional reactivity.[1] We are not merely following a list; we are managing energy and toxicity.

  • Chemical Structure:

    
    [1]
    
  • CAS Number: (Isomer specific/Research Grade) - Treat as Amino-Sulfoxide Class .

Functional Group Hazards
  • Primary Amine (

    
    ): 
    
    • Corrosivity: High pH (>11 in solution). Causes chemical burns to skin and eyes.[3]

    • Reactivity: Reacts violently with acids, acid chlorides, and anhydrides.[1] Can form explosive N-chloroamines if mixed with bleach (sodium hypochlorite).

  • Sulfoxide (

    
    ): 
    
    • Thermal Instability: Sulfoxides can undergo Pummerer rearrangements or elimination reactions at high temperatures (>150°C), releasing toxic vapors.[1]

    • Redox Activity: Can be reduced to volatile sulfides (stench) or oxidized to sulfones.

    • Solvent Permeability: Like DMSO, sulfoxides can carry dissolved toxins through the skin barrier.[1]

Disposal Decision Matrix

The following logic flow dictates the handling of 2-methanesulfinylpropan-1-amine waste.

DisposalMatrixStartWaste Generation:2-Methanesulfinylpropan-1-amineStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidStreamCStream C: Solid Hazardous Waste(Incineration)Solid->StreamCDouble Bag & TagContamCheckMixed with other chemicals?Liquid->ContamCheckPureStreamPure/High Conc.ContamCheck->PureStreamNoMixedStreamMixtureContamCheck->MixedStreamYesStreamAStream A: Non-HalogenatedOrganic BasesPureStream->StreamAPreferred PathHalogenCheckContains Halogens?(DCM, Chloroform)MixedStream->HalogenCheckHalogenCheck->StreamANoStreamBStream B: HalogenatedOrganic Solvent WasteHalogenCheck->StreamBYes

Figure 1: Decision tree for categorizing amino-sulfoxide waste streams. Note that segregation from halogens is preferred to prevent secondary reactions, though often combined in "halogenated waste" if diluted.[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

Objective: Prevent immediate chemical incompatibility.

  • pH Check: If the waste is an aqueous solution, verify pH. If pH > 12, it is Corrosive Waste (RCRA D002).[1]

  • Segregation Rule:

    • NEVER mix with: Nitric acid, Peroxides, Bleach, or Acid Anhydrides.[1]

    • ACCEPTABLE to mix with: Aliphatic amines (triethylamine), basic organic solvents (pyridine), or alcohols (ethanol) if designated for incineration.[1]

Phase 2: Packaging

Objective: Containment integrity.

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? Amines can etch certain soft plastics over time; HDPE is resistant.

  • Headspace: Leave 10% headspace in the container.

    • Why? Sulfoxides are hygroscopic (absorb water) and can expand; thermal fluctuations in storage require expansion volume.

Phase 3: Labeling

Objective: Clear communication to waste handlers.

Label the container with the following specific data:

  • Chemical Name: 2-Methanesulfinylpropan-1-amine (Solution or Solid)[1]

  • Hazard Class: Corrosive (8), Irritant.[1]

  • Constituents: List all solvents (e.g., "5% Amine in Methanol").

  • Warning: "Contains Organic Sulfur – Incineration Required."

Phase 4: Final Disposal (EHS Handoff)

Transfer the sealed, labeled container to your facility's hazardous waste accumulation area.[1]

  • Disposal Code: If pure/unused, this may be classified as a characteristic waste D002 (Corrosive) or D001 (Ignitable) depending on the solvent carrier.[1]

  • Ultimate Fate: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .[1]

    • Scientific Note: Incineration ensures the complete oxidation of the sulfur to

      
       (captured by scrubbers) and the nitrogen to 
      
      
      , preventing the release of toxic alkyl sulfides into the environment.

Scientific Rationale & Troubleshooting

Why not use Acid Neutralization?

While it is tempting to neutralize the amine with acid to make a neutral salt, this is not recommended for bench scientists for two reasons:

  • Exotherm: The heat of neutralization can be intense. If the sulfoxide moiety is subjected to high heat in the presence of acid, it can decompose.

  • Reversibility: Adding acid creates a salt (ammonium species). If this salt is later mixed with strong base in the main waste tank, the free amine is liberated again, potentially causing unexpected volatility or reactions.[1] Dispose of it as a base.

Handling "Old" Material

If you encounter a bottle of 2-methanesulfinylpropan-1-amine that has crystallized or turned dark:

  • Do not heat it to melt it. Darkening indicates decomposition (oxidation/elimination).

  • Dissolve it gently in methanol or water (if safe) to transfer, or dispose of the entire container as "Solid Waste in Labware."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

    • Source:

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

    • Source:

  • Occupational Safety and Health Administration (OSHA).

    • Source:

  • PubChem.Compound Summary for Amino-Sulfoxides (General Reactivity).

    • Source:

Personal protective equipment for handling 2-Methanesulfinylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Profile

The "Trojan Horse" Hazard: 2-Methanesulfinylpropan-1-amine presents a dual-threat profile that is often underestimated in standard safety protocols. It combines the corrosivity of a primary aliphatic amine with the transdermal permeability of a sulfoxide .

While amines burn skin on contact, the sulfoxide moiety (structurally related to DMSO) can facilitate the rapid absorption of the molecule—and any dissolved contaminants—directly into the bloodstream. Standard "splash protection" is insufficient; you must design your PPE for permeation resistance .

Hazard Matrix
PropertyHazard ClassOperational Implication
Functional Group 1 Primary Amine (

)
Corrosive (pH > 11) .[1] Causes severe skin burns and eye damage. Reacts with CO₂ in air to form carbamates.
Functional Group 2 Sulfoxide (

)
Permeation Enhancer . Acts as a carrier solvent, potentially bypassing the stratum corneum.
Reactivity Nucleophile / ReductantIncompatible with strong oxidizers (risk of exothermic oxidation to sulfone) and acyl chlorides (Pummerer rearrangement risk).

Personal Protective Equipment (PPE) Specifications

Do not rely on standard nitrile exam gloves for prolonged contact. The sulfoxide component can degrade thin nitrile, while the amine requires barrier protection against caustic burns.

PPE Selection Protocol
ComponentRecommendationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: 4 mil Nitrile (dexterity)2. Outer: 5-8 mil Nitrile or Neoprene (barrier)Sulfoxides have variable breakthrough times. Double gloving creates a sacrificial layer. Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient for corrosive liquids. The face shield protects the neck/chin from splashes that could be absorbed rapidly.
Respiratory Fume Hood (Primary) Respirator: ABEK Type (Organic/Inorganic/Amine)Amines are respiratory sensitizers. If hood work is impossible, use a full-face respirator with ABEK cartridges.
Body Tyvek® Lab Coat (or equivalent) Cotton absorbs amines and holds them against the skin. Impervious aprons are required for transfers >100 mL.

Operational Handling Protocol

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . Primary amines absorb atmospheric CO₂ and moisture, forming solid carbamate crusts that can clog septa and alter stoichiometry.

  • Temperature: Refrigerate (2–8°C). Sulfoxides are generally stable but can disproportionate or oxidize over long periods.

  • Segregation: Keep away from Acid Chlorides, Anhydrides, and Strong Oxidizers (e.g., Peroxides, Permanganates).

B. Transfer & Weighing (Step-by-Step)
  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent water condensation (amines are hygroscopic).

  • Inert Transfer:

    • Liquids: Use a gas-tight syringe or cannula transfer techniques.

    • Solids (if low melting): Melt gently in a warm water bath (<40°C) and transfer as liquid to avoid static-induced powder scattering.

  • Quenching: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood to neutralize minor drips on surfaces immediately.

Emergency Response & Decision Logic

Scenario: You have spilled 2-Methanesulfinylpropan-1-amine on your sleeve.

  • Immediate Action: Do NOT try to wipe it off. Wiping forces the chemical into the fabric and skin.

  • Protocol: Strip the coat immediately. Wash skin with copious water for 15 minutes.[1][2] Do not use solvents (ethanol/acetone) as they will accelerate absorption.

Visualized Emergency Workflow

EmergencyResponse Start Spill / Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (>5mL) Type->Spill ActionSkin 1. Remove Clothing 2. Flush Water (15 min) 3. NO ORGANIC SOLVENTS Skin->ActionSkin ActionEye 1. Eye Wash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionSpill 1. Evacuate Area 2. Don PPE (Resp + Goggles) 3. Absorb with Vermiculite 4. Neutralize with weak acid Spill->ActionSpill

Figure 1: Decision logic for immediate response to exposure or spillage.[1][2][3][4] Note the strict prohibition of organic solvents for skin cleaning.

Waste Disposal & Deactivation

Environmental Fate: Amines are toxic to aquatic life. Sulfoxides can be persistent.[3]

Disposal Protocol:

  • Neutralization:

    • Slowly add the waste amine to a stirred solution of dilute Hydrochloric Acid (1M) or Citric Acid. This converts the volatile, corrosive amine into a non-volatile ammonium salt.

    • Check pH: Ensure pH < 7.

  • Segregation:

    • Label as "Halogen-Free Organic Waste - Acidified" .

    • Do NOT mix with oxidizing waste streams (Nitric acid, Chromic acid) as sulfoxides can react violently.

  • Container: Polyethylene (HDPE) or Glass. Avoid metal containers if un-neutralized, as amines can corrode aluminum and zinc.

References

  • PubChem. (n.d.). Compound Summary: Amines and Sulfoxides General Hazards. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Skin Permeation of Sulfoxides. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.